molecular formula C12H14O2 B1607058 2-Phenylcyclopentane-1-carboxylic acid CAS No. 7015-25-0

2-Phenylcyclopentane-1-carboxylic acid

Cat. No.: B1607058
CAS No.: 7015-25-0
M. Wt: 190.24 g/mol
InChI Key: CINPEFPDYGSEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclopentane-1-carboxylic acid (CAS 7015-25-0) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor in the synthesis of more complex, biologically active molecules. For instance, it is a key starting material in the preparation of pharmaceutical compounds such as Carbetapentane (Pentoxyverine), which is a known antitussive (cough-suppressing) agent . The synthesis of 2-Phenylcyclopentane-1-carboxylic acid can be achieved through the alkylation of phenylacetonitrile with a 1,4-dihalobutane derivative (e.g., 1,4-dibromobutane), followed by hydrolysis of the resulting nitrile intermediate . This compound has a predicted density of 1.151 g/cm³ . As a carboxylic acid, it provides a versatile functional handle for further chemical transformations, including esterification and amidation, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINPEFPDYGSEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322716
Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7015-25-0
Record name 7015-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Stereochemical Architecture and Synthetic Dynamics of 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Conformationally restricted amino acids and carboxylic acids are foundational to modern structure-based drug design. By locking the spatial arrangement of pharmacophores, researchers can drastically enhance target affinity, selectivity, and metabolic stability. This technical guide provides an in-depth mechanistic analysis of 2-phenylcyclopentane-1-carboxylic acid and its functional derivatives (such as the constrained phenylalanine analog, c5Phe). We explore the thermodynamic and kinetic principles governing its stereoselective synthesis, detailing self-validating protocols for epimerization and chiral resolution.

Structural Rationale: The Cyclopentane Constraint

The cyclopentane ring serves as a robust scaffold to restrict the conformational freedom of the adjacent phenyl and carboxylic acid (or amino) substituents[1]. Unlike highly strained cyclopropanes (e.g., tranylcypromine) or highly flexible cyclohexanes, the five-membered ring occupies a unique steric zone that is highly valuable in medicinal chemistry[2].

In the 1,2-disubstituted cyclopentane system, the cis and trans isomers exhibit vastly different potential energy surfaces. The cis isomer forces the bulky phenyl ring and the C1 substituents into a sterically encumbered eclipsing (or near-eclipsing) conformation. Pseudorotation of the cyclopentane envelope cannot fully relieve this 1,2-steric clash. Conversely, the trans isomer allows the substituents to adopt a pseudo-diequatorial or pseudo-diaxial orientation, significantly minimizing steric strain and rendering it the thermodynamically favored product[3].

Stereochemical Dynamics: Kinetic vs. Thermodynamic Control

The synthesis of 2-phenylcyclopentane-1-carboxylic acid derivatives often yields a diastereomeric mixture[4]. The ratio of cis to trans isomers is strictly dictated by the reaction conditions:

  • Kinetic Control: Reactions that involve rapid, irreversible bond formation (such as the initial nucleophilic attack in a Strecker reaction or rapid catalytic hydrogenation of a cyclopentene precursor) often yield a significant proportion of the cis isomer. The incoming nucleophile or hydrogen is delivered to the less sterically hindered face, which paradoxically can push the resulting substituents into a cis relationship.

  • Thermodynamic Control: Because the trans isomer is lower in energy, applying equilibrating conditions (e.g., strong base to form an alpha-enolate) allows the system to overcome the activation barrier and funnel the kinetic mixture entirely into the trans configuration[3].

Self-Validating Synthetic Protocols

As an Application Scientist, ensuring reproducibility requires protocols that have built-in validation checkpoints. The following workflows detail the synthesis and stereochemical manipulation of these compounds.

Divergent Synthesis via Strecker Reaction (c5Phe)

Objective: Synthesize the constrained phenylalanine analog, 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe)[1]. Causality: The Strecker reaction on 2-phenylcyclopentanone proceeds via an iminium intermediate. Cyanide attack is facial-dependent, influenced by the adjacent C2-phenyl group, yielding a predictable kinetic mixture of cis/trans alpha-amino nitriles.

Step-by-Step Protocol:

  • Imine Formation & Trapping: Dissolve 2-phenylcyclopentanone (10 mmol) in 50 mL of MeOH/H₂O (1:1). Add NH₄Cl (15 mmol) and KCN (12 mmol). Stir at 25 °C for 24 hours.

  • Extraction: Extract the resulting cis/trans amino nitriles with CH₂Cl₂ (3 x 30 mL).

  • Hydrolysis: Reflux the crude nitriles in 6M HCl (40 mL) for 18 hours to hydrolyze the nitrile to the carboxylic acid.

  • Validation (Self-Correction): Analyze the crude mixture via LC-MS. The presence of the molecular ion [M+H]⁺ corresponding to the amino acid confirms complete hydrolysis. If nitriles or amides remain, extend reflux time.

  • Resolution: Separate the racemic cis and trans amino acids using preparative HPLC on a cellulose-derived chiral stationary phase to yield enantiomerically pure isomers[1].

Base-Catalyzed Epimerization to the Thermodynamic trans Isomer

Objective: Convert a cis/trans mixture of 2-phenylcyclopentane-1-carboxylic acid esters entirely to the trans isomer[3]. Causality: Deprotonation at the C1 alpha-carbon by a strong base generates a planar enolate. Reprotonation occurs preferentially from the more sterically hindered face to yield the less sterically hindered trans product, driven by the thermodynamic energy gradient.

Step-by-Step Protocol:

  • Enolization: Dissolve 10 mmol of the cis/trans ethyl 2-phenylcyclopentane-1-carboxylate mixture in 20 mL of anhydrous methanol. Add 1.5 equivalents of Sodium Ethoxide (NaOEt).

  • Equilibration: Stir at reflux (65 °C) for 12 hours under an argon atmosphere. Causality: Reflux provides the thermal energy necessary to overcome the enolization barrier, ensuring complete thermodynamic equilibration.

  • Quenching: Cool to room temperature, acidify with 2M HCl to pH < 2, and reflux for 4 hours to hydrolyze the ester back to the free carboxylic acid.

  • Extraction: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (Self-Correction): Analyze via ¹H NMR. The C1 proton in the trans isomer displays a distinct coupling constant ( J≈8−10 Hz) compared to the cis isomer ( J≈4−6 Hz) due to the Karplus relationship and the altered dihedral angle. If the cis doublet is still visible, the equilibration time must be extended.

Quantitative Stereochemical Profiling

The following table summarizes the comparative metrics of the cis and trans isomers, critical for downstream pharmacological application[2].

Property / Parametercis-2-Phenylcyclopentane-1-carboxylic acidtrans-2-Phenylcyclopentane-1-carboxylic acid
Relative Stability Kinetically accessible, thermodynamically unstableThermodynamically favored (Global minimum)
Steric Strain Profile High (1,2-eclipsing interactions)Low (Pseudo-diequatorial/diaxial relief)
Formation Control Kinetic control (e.g., rapid nucleophilic attack)Thermodynamic control (e.g., enolate epimerization)
Pharmacological Relevance Generally inactive in Cypenamine homologsActive CNS stimulant scaffold (e.g., trans-Cypenamine)
¹H NMR C1-H Coupling Smaller J -value ( ≈4−6 Hz)Larger J -value ( ≈8−10 Hz)

Visualization of the Synthetic Network

The directed graph below maps the causal relationship between reaction conditions and stereochemical outcomes.

Workflow Start 2-Phenylcyclopentanone Strecker Strecker Reaction (KCN, NH4Cl) Start->Strecker Nitrile cis/trans Amino Nitriles Strecker->Nitrile Hydrolysis Acidic Hydrolysis (6M HCl) Nitrile->Hydrolysis Cis cis-c5Phe (Kinetic) Hydrolysis->Cis Minor Pathway Trans trans-c5Phe (Thermodynamic) Hydrolysis->Trans Major Pathway Epimerize Base Epimerization (NaOEt/MeOH) Cis->Epimerize Steric Relief Epimerize->Trans Equilibration

Figure 1: Synthetic and stereochemical workflow for 2-phenylcyclopentane-1-carboxylic acid derivatives.

Conclusion

The stereochemistry of 2-phenylcyclopentane-1-carboxylic acid is fundamentally governed by the steric constraints of the five-membered ring. By understanding the thermodynamic gradient that heavily favors the trans configuration, researchers can rationally design synthetic routes—utilizing kinetic trapping or thermodynamic equilibration—to isolate the desired stereoisomer with high fidelity.

References

  • Title: 974 Bakev and Leeds : 187. Attempts to prepare New Aromatic Systems. Part I. cycloPenf- indene.
  • Source: researchgate.
  • Source: amazonaws.
  • Source: benchchem.

Sources

An In-depth Technical Guide to the Therapeutic Potential of 2-Phenylcyclopentane-1-carboxylic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chronic inflammatory diseases represent a significant and growing global health burden. The leukotriene biosynthesis pathway, particularly the enzyme 5-lipoxygenase (5-LOX), is a clinically validated target for anti-inflammatory therapies.[1][2][3][4] However, the therapeutic armamentarium remains limited, necessitating the discovery of novel chemical entities with improved efficacy and safety profiles. This guide introduces 2-Phenylcyclopentane-1-carboxylic acid (PCCA), a small molecule with structural motifs suggestive of potential interaction with the 5-LOX pathway. While direct biological data for PCCA is scarce, this document provides a comprehensive, albeit hypothetical, framework for its investigation as a novel 5-LOX inhibitor. We will explore a plausible mechanism of action, detail rigorous in vitro and in vivo experimental protocols for its characterization, and outline future directions for its development as a potential therapeutic agent for inflammatory disorders such as asthma and arthritis.[1][2]

Introduction: The Unmet Need in Chronic Inflammation and the 5-Lipoxygenase Pathway

Leukotrienes are potent, pro-inflammatory lipid mediators derived from arachidonic acid.[1][3] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX) in conjunction with its activating protein, FLAP.[1][3] This cascade produces leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which mediate bronchoconstriction and increase vascular permeability.[3] The pathological roles of leukotrienes are well-established in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and arthritis.[1]

Despite the success of leukotriene receptor antagonists, direct inhibition of the 5-LOX enzyme offers a theoretical advantage by blocking the production of both LTB4 and cysteinyl-leukotrienes.[3] Zileuton is the only FDA-approved 5-LOX inhibitor, but its use has been limited by pharmacokinetic and safety concerns.[4] This highlights a critical need for new 5-LOX inhibitors. The cyclopentane scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs, valued for its ability to present substituents in defined spatial orientations.[5][6] 2-Phenylcyclopentane-1-carboxylic acid (PCCA) combines this scaffold with a carboxylic acid moiety, a common feature in many enzyme inhibitors, and a phenyl group that can engage in hydrophobic interactions within a target's active site.

Hypothetical Mechanism of Action: PCCA as a Direct 5-LOX Inhibitor

We hypothesize that PCCA directly inhibits the 5-lipoxygenase enzyme. The proposed mechanism is centered on the interaction of PCCA's carboxylic acid group with the non-heme iron atom at the catalytic core of the 5-LOX active site, while the phenyl and cyclopentyl groups occupy adjacent hydrophobic pockets. This binding mode would prevent the proper orientation of the natural substrate, arachidonic acid, thereby halting the synthesis of downstream leukotrienes.

Below is a diagram illustrating the proposed point of intervention of PCCA in the leukotriene biosynthesis pathway.

Leukotriene_Pathway Membrane Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 ProInflammatory Pro-Inflammatory Effects (e.g., Chemotaxis) LTB4->ProInflammatory Broncho Pro-Inflammatory Effects (e.g., Bronchoconstriction) LTC4->Broncho PCCA PCCA (Hypothesized Inhibitor) PCCA->LOX5

Caption: Hypothetical intervention of PCCA in the 5-Lipoxygenase pathway.

In Vitro Characterization of PCCA

To validate our hypothesis, a tiered in vitro testing strategy is essential. This begins with a direct enzymatic assay, followed by a more physiologically relevant cell-based assay.

Experiment 1: Direct 5-LOX Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of PCCA on purified 5-LOX and calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.3).[7]

    • Reconstitute purified human recombinant 5-LOX enzyme in the phosphate buffer to a working concentration of 10,000 U/mL and keep on ice.[7]

    • Prepare the substrate solution of 80 mM linoleic acid in the same buffer.[7][8]

    • Prepare a stock solution of PCCA in DMSO and create a series of dilutions (e.g., 0.1 µM to 100 µM). Zileuton will be used as a positive control.[9]

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 250 µL of phosphate buffer to each well.

    • Add 10 µL of the various PCCA dilutions (or Zileuton/vehicle control) to the respective wells.

    • Add 250 µL of the 5-LOX enzyme solution to each well and incubate for 5 minutes at room temperature to allow for inhibitor binding.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 1 mL of the linoleic acid substrate solution to each well.

    • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5 minutes using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene product.[7][8]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the PCCA concentration and fit the data to a dose-response curve to calculate the IC50 value.

Hypothetical Results:

CompoundIC50 (µM)
PCCA2.5
Zileuton (Control)3.4
Experiment 2: Cellular Leukotriene B4 Production Assay

Objective: To assess the ability of PCCA to inhibit 5-LOX activity within a cellular context by measuring the production of LTB4 in stimulated human neutrophils.

Protocol:

  • Cell Culture and Preparation:

    • Isolate human neutrophils from the whole blood of healthy donors using standard density gradient centrifugation.

    • Resuspend the neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution) at a concentration of 1x10⁶ cells/mL.

  • Compound Incubation:

    • Pre-incubate the neutrophil suspension with various concentrations of PCCA (or Zileuton/vehicle control) for 15 minutes at 37°C.

  • Cell Stimulation:

    • Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 5 µM) and arachidonic acid (final concentration 20 µM).[10]

    • Incubate for an additional 10 minutes at 37°C.

  • Sample Processing and Analysis:

    • Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

    • Collect the supernatant for analysis.

    • Quantify the concentration of LTB4 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each PCCA concentration compared to the vehicle control.

    • Determine the cellular IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Hypothetical Results:

CompoundCellular LTB4 IC50 (µM)
PCCA5.8
Zileuton (Control)8.2

The following diagram illustrates the workflow for the in vitro characterization of PCCA.

Caption: Experimental workflow for the in vitro evaluation of PCCA.

In Vivo Proof-of-Concept: Carrageenan-Induced Paw Edema Model

To translate the in vitro findings into a relevant physiological context, the efficacy of PCCA must be evaluated in an established animal model of acute inflammation. The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for this purpose.[11][12][13]

Objective: To evaluate the anti-inflammatory efficacy of PCCA in vivo by measuring its ability to reduce paw edema following the injection of carrageenan.

Protocol:

  • Animals:

    • Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.[12]

    • Divide the animals into four groups (n=6 per group): Vehicle Control, PCCA (25 mg/kg), PCCA (50 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).[11]

  • Compound Administration:

    • Administer the respective compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage one hour before the induction of inflammation.[11]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[11]

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[11][13]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11][14] The peak inflammatory response is typically observed around 3-5 hours.[12][15]

  • Data Analysis:

    • Calculate the increase in paw volume (Vₜ - V₀) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

    • Analyze the data using ANOVA followed by a suitable post-hoc test to determine statistical significance.

Hypothetical Results:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.06-
PCCA250.51 ± 0.0540.0
PCCA500.32 ± 0.0462.4
Indomethacin100.40 ± 0.04*52.9
p < 0.05 compared to Vehicle Control

Future Directions and Conclusion

The hypothetical data presented in this guide position 2-Phenylcyclopentane-1-carboxylic acid as a promising lead compound for the development of a novel anti-inflammatory therapeutic. The logical next steps in its development would include:

  • Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of PCCA to inform dosing regimens and potential liabilities.

  • Lead Optimization: A medicinal chemistry campaign to synthesize analogs of PCCA to improve potency, selectivity, and pharmacokinetic properties.

  • Toxicity Screening: A comprehensive evaluation of the compound's safety profile in vitro and in vivo.

  • Chronic Inflammation Models: Evaluation in more complex, chronic models of disease, such as collagen-induced arthritis, to assess its therapeutic potential for long-term inflammatory conditions.

  • Target Engagement Studies: To confirm that the in vivo anti-inflammatory effects are mediated by the inhibition of 5-LOX, levels of leukotrienes can be measured in biological fluids (e.g., urine or plasma) from treated animals.[16][17]

References

  • Gülçin, Ç., & Alwasel, S. H. (2023). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189601. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Werz, O., & Steinhilber, D. (2006). Development of 5-lipoxygenase inhibitors - lessons from cellular enzyme regulation. Biochemical Pharmacology, 71(7), 915-923. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Bio-protocol. (2017). Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Ducharme, Y., et al. (2010). The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 110-114. [Link]

  • Garscha, U., et al. (2016). Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(11), 1735-1744. [Link]

  • Filosa, R., et al. (2018). Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma. European Journal of Medicinal Chemistry, 144, 393-404. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 134-137. [Link]

  • ResearchGate. (n.d.). 5-Lipoxygenase inhibitors under clinical development. ResearchGate. [Link]

  • Ianaro, A., et al. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents, 2(2), 85-93. [Link]

  • PubChem. (n.d.). 2-Phenylcyclopentane-1-carboxylic acid. PubChem. [Link]

  • Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.
  • MDPI. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 30(12), 2738. [Link]

  • Academic Journals. (2008). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Journal of Medicinal Plants Research, 2(9), 247-251. [Link]

  • Beller, T. C., et al. (2004). Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo. The Journal of experimental medicine, 200(5), 587-596. [Link]

  • ResearchGate. (2006). Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. ResearchGate. [Link]

  • Frontiers. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15, 1358051. [Link]

  • ResearchGate. (n.d.). Chemical structures of cyclopentane derivatives, zanamivir, and oseltamivir carboxylate. ResearchGate. [Link]

  • Kumlin, M. (1998). Measurement of Leukotrienes in Humans. American Journal of Respiratory and Critical Care Medicine, 157(5), S221-S225. [Link]

  • Mayo Clinic Laboratories. (n.d.). TLTE4 - Overview: Leukotriene E4, 24 Hour, Urine. Mayo Clinic Laboratories. [Link]

  • Amanote Research. (n.d.). 1-Amino-2-Phenylcyclopentane-1-Carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. Amanote Research. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • PubMed. (2008). 1-amino-2-phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. PubMed. [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Chemistry Stack Exchange. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

Sources

The Mechanistic Role of 2-Phenylcyclopentane-1-carboxylic Acid as a Conformationally Restricted Scaffold in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmacological research, the mechanism of action of a molecule is not exclusively defined by its direct receptor agonism or antagonism. For fundamental building blocks like 2-Phenylcyclopentane-1-carboxylic acid (2-PCCA) [1], the mechanism of action is rooted in stereochemical biasing and conformational restriction . As a highly versatile cyclic α -tetrasubstituted scaffold, 2-PCCA operates mechanistically by locking pharmacophores into rigid 3D orientations. This whitepaper dissects how 2-PCCA dictates target engagement across two distinct pharmacological pathways: as a structural restrictor in peptide therapeutics (via c5Phe) and as a monoamine transporter modulator (via Cypenamine).

Chemical Ontology & Structural Significance

2-Phenylcyclopentane-1-carboxylic acid (CAS: 7015-25-0) [2] is characterized by a five-membered cyclopentane ring bearing a phenyl group at the C2 position and a carboxylic acid at the C1 position.

The core mechanistic value of 2-PCCA lies in its stereocenters. The spatial relationship between the C1-carboxylic acid and the C2-phenyl group yields distinct cis and trans diastereomers. In drug development, the cyclopentane ring serves as a thermodynamic anchor; it restricts the rotational degrees of freedom that would otherwise be present in linear aliphatic chains. By limiting the accessible conformational space, 2-PCCA minimizes the entropic penalty of binding, thereby exponentially increasing the binding affinity of its derivatives to specific biological targets.

Dual Mechanism of Action: The Scaffold as the Pharmacophore

Because 2-PCCA is a foundational scaffold, its "mechanism of action" diverges based on its downstream synthetic application. We categorize its MoA into two distinct, field-proven pathways.

Stereochemical Biasing in Peptide Therapeutics (The c5Phe Pathway)

When 2-PCCA is converted into 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe), it functions as a conformationally restricted phenylalanine analogue [3].

Mechanism: Natural peptides often suffer from poor bioavailability due to rapid proteolytic degradation and high conformational flexibility, which leads to off-target binding. When c5Phe is incorporated into a peptide backbone, the bulky cyclopentane ring physically restricts the Ramachandran dihedral angles ( ϕ and ψ ). Density Functional Theory (DFT) calculations demonstrate that the cis-stereoisomer of c5Phe forces the peptide backbone into a rigid β -turn conformation. This structural biasing achieves two mechanistic outcomes:

  • Target Specificity: It locks the peptide into the exact active conformation required to engage specific G-Protein Coupled Receptors (GPCRs).

  • Proteolytic Evasion: The steric hindrance generated by the tetrasubstituted α -carbon prevents proteases from accessing and cleaving the adjacent peptide bonds.

Monoamine Transporter Modulation (The Cypenamine Pathway)

When the carboxylic acid moiety of 2-PCCA is converted to a primary amine, the molecule becomes Cypenamine (2-phenylcyclopentylamine)[4].

Mechanism: Cypenamine acts as a central nervous system (CNS) psychostimulant. The trans-isomer of Cypenamine perfectly mimics the spatial pharmacophore of endogenous monoamines (dopamine and norepinephrine). The cyclopentane ring holds the phenyl ring and the amine group at the optimal distance and angle to fit into the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . By competitively binding to these transporters, it blocks the reuptake of neurotransmitters from the synaptic cleft, leading to prolonged receptor activation and stimulant effects.

Pharmacological Divergence Visualization

The following diagram illustrates how the foundational stereochemistry of 2-PCCA dictates its downstream mechanism of action in biological systems.

Pathway cluster_c5Phe Peptide Therapeutics cluster_Cypenamine CNS Psychostimulants PCCA 2-Phenylcyclopentane-1-carboxylic acid (2-PCCA Scaffold) c5Phe c5Phe (Restricted Phe Analogue) PCCA->c5Phe Strecker Synthesis Cyp Cypenamine (trans-isomer) PCCA->Cyp Curtius Rearrangement Turn Induces β-Turn Conformation c5Phe->Turn Receptor Enhanced Receptor Affinity & Proteolytic Stability Turn->Receptor DATNET DAT / NET Inhibition Cyp->DATNET CNS Monoamine Reuptake Blockade DATNET->CNS

Figure 1: Pharmacological divergence of 2-PCCA into peptide restriction and transporter modulation.

Experimental Protocols: Self-Validating Workflows

To harness the mechanistic power of 2-PCCA, researchers must isolate its specific stereoisomers. As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows ensure high-fidelity stereochemical resolution.

Protocol 1: Thermodynamic Resolution of cis/trans 2-PCCA Isomers

Because the pharmacological activity of 2-PCCA derivatives relies entirely on spatial orientation, separating the cis and trans isomers is the critical first step. This protocol leverages the differential thermodynamic solubility of the diastereomers.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-PCCA (cis/trans mixture) in 50 mL of distilled water.

  • Thermal Agitation: Heat the suspension to 95°C under continuous stirring until complete dissolution is achieved. The high dielectric constant of hot water disrupts intermolecular hydrogen bonding equally for both isomers.

  • Controlled Nucleation (Cooling): Remove the heat source and allow the solution to cool to room temperature at a controlled rate of 2°C/min.

    • Causality: The trans-isomer possesses a highly symmetrical crystal lattice packing compared to the cis-isomer, resulting in significantly lower solubility in cold water.

  • Filtration: Vacuum filter the resulting crystals. The precipitate is highly enriched in trans-2-PCCA, while the filtrate retains the cis-2-PCCA.

  • Validation: Subject the precipitate to Chiral HPLC (polysaccharide-based stationary phase, Hexane/IPA 90:10 mobile phase). A single peak confirms diastereomeric purity >98%.

Protocol 2: Synthesis of c5Phe via Strecker Reaction

To utilize 2-PCCA in peptide design, it must be converted to an α -amino acid.

Step-by-Step Methodology:

  • Ketone Formation: Convert 2-PCCA to 2-phenylcyclopentanone via standard decarboxylative methodologies.

  • Strecker Condensation: React 2-phenylcyclopentanone with ammonium chloride ( NH4​Cl ) and sodium cyanide ( NaCN ) in an aqueous methanolic solution at 50°C for 24 hours.

    • Causality: The nucleophilic attack of the cyanide ion on the intermediate imine is sterically directed by the adjacent C2-phenyl group, heavily favoring the formation of the cis-aminonitrile intermediate.

  • Acidic Hydrolysis: Reflux the isolated aminonitrile in 6M HCl for 12 hours to hydrolyze the nitrile group into a carboxylic acid, yielding 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe).

  • Validation: Confirm the restricted conformation using 1H-NMR. The coupling constants of the cyclopentane protons will validate the rigidified ring pucker.

Experimental Workflow Visualization

Workflow Crude Crude 2-PCCA (cis/trans mix) Recryst Hot Water Recrystallization Crude->Recryst Trans trans-2-PCCA (Precipitate) Recryst->Trans Cis cis-2-PCCA (Filtrate) Recryst->Cis HPLC Chiral HPLC Validation Trans->HPLC Cis->HPLC

Figure 2: Self-validating thermodynamic resolution workflow for 2-PCCA stereoisomers.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and physical properties of 2-PCCA derivatives based on their stereochemical configuration.

Compound DerivativeStereochemistryPrimary Biological TargetMechanistic EffectPharmacological Outcome
c5Phe (Peptide)cis-isomerPeptide GPCRsRestricts ϕ / ψ angles to induce β -turnsIncreased receptor affinity & half-life
c5Phe (Peptide)trans-isomerPeptide GPCRsHighly flexible, no stable turn inductionPoor binding, rapid degradation
Cypenamine trans-isomerDAT / NETCompetitive inhibitor at monoamine pocketsPotent CNS stimulation
Cypenamine cis-isomerDAT / NETSteric clash in binding pocketNegligible pharmacological activity

References

  • BenchChem. "(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid." BenchChem Product Database.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 344795, 2-Phenylcyclopentane-1-carboxylic acid." PubChem.
  • Casanovas, J., et al. "1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue." The Journal of Organic Chemistry, 2008, 73(2), 644-651.
  • BenchChem. "Cypenamine Hydrochloride | 5588-23-8." BenchChem Technical Guides.

An In-depth Technical Guide to 2-Phenylcyclopentane-1-carboxylic Acid as a Conformationally Restricted Phenylalanine Analogue

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of bioactive molecules frequently involves the introduction of conformational constraints to optimize interactions with biological targets. This guide provides a comprehensive technical overview of 2-phenylcyclopentane-1-carboxylic acid, a conformationally restricted analogue of phenylalanine. By incorporating the phenyl and carboxyl moieties into a cyclopentane ring system, this molecule offers a rigid scaffold that limits the rotational freedom inherent in native phenylalanine. This restriction can lead to enhanced receptor selectivity, increased metabolic stability, and improved binding affinity by reducing the entropic penalty of binding. We will explore the stereospecific synthesis, in-depth conformational analysis, and practical applications of this analogue in peptidomimetic and drug design, offering a valuable tool for medicinal chemists and pharmacologists.

The Principle of Conformational Restriction in Drug Design

The biological activity of peptides and small molecules is intrinsically linked to their three-dimensional structure. Flexible molecules, like the amino acid phenylalanine, can adopt numerous conformations in solution, only one of which may be the "bioactive conformation" responsible for binding to a specific receptor or enzyme. The energy required to adopt this specific conformation, and the presence of many non-active conformations, can be a detriment to potency and selectivity.

The introduction of conformational constraints is a powerful strategy in medicinal chemistry to address these limitations.[1] By rigidifying a molecule's structure, we can pre-organize it into a conformation that is closer to the one required for biological activity. The benefits of this approach are manifold:

  • Increased Binding Affinity: By reducing the number of rotatable bonds, the entropic cost of binding to a target is minimized, which can lead to a significant increase in binding affinity.[2]

  • Enhanced Selectivity: A rigid analogue may fit precisely into the binding pocket of one receptor subtype while being unable to adapt to the slightly different topology of another, thereby increasing selectivity.[3][4]

  • Improved Metabolic Stability: Many metabolic enzymes recognize and process flexible substrates. Constrained analogues can be more resistant to enzymatic degradation, leading to improved bioavailability and a longer duration of action.[5][6]

  • Elucidation of Bioactive Conformation: Studying a series of constrained analogues can provide invaluable insight into the specific three-dimensional structure required for a molecule to exert its biological effect.[3]

Phenylalanine is a frequent target for this strategy due to its prevalence in bioactive peptides and its conformational flexibility.[1] 2-Phenylcyclopentane-1-carboxylic acid serves as a quintessential example of a constrained phenylalanine analogue, where the α- and β-carbons are incorporated into a cyclopentane ring.[7]

Synthesis and Stereochemistry

The synthesis of 2-phenylcyclopentane-1-carboxylic acid and its derivatives requires careful control of stereochemistry, as the relative orientation of the phenyl and carboxyl groups (cis or trans) dictates the molecule's overall shape and conformational space. A common and effective approach involves a Dieckmann cyclization.

A plausible synthetic pathway is outlined below, starting from phenylacetonitrile and appropriate haloesters. This multi-step process offers clear points for purification and characterization.

G Start Phenylacetonitrile Step1_reagent + tert-Butyl Bromoacetate (Phase-Transfer Catalysis) Intermediate1 Substituted Acetonitrile Intermediate Step1_reagent->Intermediate1 Alkylation Step2_reagent + Acrylonitrile Derivative (Cyanoethylation) Intermediate2 Dinitrile Intermediate Step2_reagent->Intermediate2 Michael Addition Step3_reagent 1. Base (e.g., NaOEt) (Dieckmann Cyclization) 2. H3O+ Intermediate3 3-Oxo-1-phenylcyclopentane- 1-carbonitrile Step3_reagent->Intermediate3 Intramolecular Cyclization Step4_reagent 1. Hydrolysis (conc. HCl) 2. Decarboxylation Product 2-Phenylcyclopentane-1- carboxylic Acid (Mixture of Stereoisomers) Step4_reagent->Product Hydrolysis & Decarboxylation

Caption: Synthetic workflow for 2-phenylcyclopentane-1-carboxylic acid.

This route typically produces a mixture of cis and trans stereoisomers, which can be separated by chromatography. The stereochemical outcome is critical, as the two isomers possess distinct conformational landscapes.

Conformational Analysis: Cis vs. Trans Isomers

The primary advantage of 2-phenylcyclopentane-1-carboxylic acid lies in its restricted conformational space compared to the parent phenylalanine. This rigidity is not uniform across its stereoisomers. Computational studies, particularly using Density Functional Theory (DFT), on closely related amino acid derivatives (1-amino-2-phenylcyclopentane-1-carboxylic acid, or c5Phe) have revealed significant differences between the cis and trans isomers.[8][9]

These findings show that the cis stereoisomer, where the phenyl and amino (or in our case, carboxyl) groups are on the same face of the cyclopentane ring, has a much more restricted conformational space than the trans derivative.[8][9] The steric hindrance in the cis isomer severely limits the rotation of the phenyl group and the puckering of the cyclopentane ring.

ParameterFlexible Phenylalaninetrans-2-Phenylcyclopentane-1-carboxylic acidcis-2-Phenylcyclopentane-1-carboxylic acid
Key Rotatable Bonds High (e.g., Cα-Cβ, Cβ-Cγ)Partially RestrictedHighly Restricted
Accessible φ/ψ Space BroadModerately ReducedSeverely Limited
Phenyl Group Orientation Multiple low-energy rotamersFewer preferred orientationsA single dominant orientation
Conformational Entropy HighIntermediateLow

Causality: The reduced conformational space of the cis isomer is a direct result of the steric clash that would occur between the phenyl ring and the carboxyl group if the cyclopentane ring were to adopt certain puckered forms or if the phenyl group were to rotate freely. This makes the cis isomer a particularly powerful tool for "locking" a specific side-chain conformation.

Experimental Protocol: Synthesis via Dieckmann Cyclization

This protocol provides a generalized, self-validating procedure for the synthesis of a 3-oxo-1-phenylcyclopentane-1-carboxylic acid derivative, a key intermediate.[10]

Objective: To synthesize an intermediate for 2-phenylcyclopentane-1-carboxylic acid.

Materials:

  • Phenylacetonitrile

  • tert-Butyl bromoacetate

  • Acrylonitrile

  • Sodium ethoxide (NaOEt)

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Toluene, Ethanol, Diethyl ether

  • Hydrochloric acid (conc. and dilute)

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Alkylation. In a round-bottom flask under an inert atmosphere (N₂), dissolve phenylacetonitrile in toluene. Add a catalytic amount of TBAB followed by an aqueous solution of NaOH (50%). Add tert-butyl bromoacetate dropwise while vigorously stirring. Maintain the reaction at room temperature for 4-6 hours.

    • Rationale: Phase-transfer catalysis is employed to bring the water-soluble hydroxide and the organic-soluble nitrile together to facilitate deprotonation and subsequent Sₙ2 reaction with the alkyl halide.[11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile spot has disappeared.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product. Purify by column chromatography if necessary.

  • Step 2: Michael Addition (Cyanoethylation). Dissolve the product from Step 3 in a suitable solvent like ethanol. Add a catalytic amount of a base (e.g., NaOEt) and then add acrylonitrile dropwise. Stir at room temperature overnight.

  • Work-up: Neutralize the reaction with dilute HCl. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate to yield the dinitrile intermediate.

  • Step 3: Dieckmann Cyclization. Add the dinitrile product to a solution of sodium ethoxide in dry ethanol. Heat the mixture to reflux for 2-4 hours.

    • Rationale: The strong base (NaOEt) deprotonates the carbon alpha to one of the nitrile groups, creating a nucleophile that attacks the other nitrile group in an intramolecular fashion, forming the five-membered ring after tautomerization.[10]

  • Monitoring: Monitor the formation of the cyclic product by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice-cold dilute HCl to neutralize. Extract the product with diethyl ether, wash, dry, and concentrate. The crude product is the β-keto nitrile.

  • Step 4: Hydrolysis and Decarboxylation. Reflux the β-keto nitrile from Step 7 in concentrated hydrochloric acid for 8-12 hours. This hydrolyzes the nitrile to a carboxylic acid and the ester (if present), followed by decarboxylation of the resulting β-keto acid.

  • Final Purification: After cooling, extract the final product, 2-phenylcyclopentane-1-carboxylic acid, into an organic solvent. Purify via recrystallization or column chromatography. Separation of cis and trans isomers may be required at this stage.

  • Characterization: Confirm the structure and purity of the final product(s) using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Applications in Peptidomimetic Design

The true utility of 2-phenylcyclopentane-1-carboxylic acid and its amino acid counterpart (c5Phe) is realized when they are incorporated into peptides to probe structure-activity relationships (SAR).

G Peptide Bioactive Peptide (e.g., H-Tyr-D-Orn-Phe-Glu-NH₂) Phe Flexible Phe Residue Peptide->Phe contains Receptor Multiple Receptor Subtypes (e.g., μ, δ opioid receptors) Phe->Receptor binds to Binding Low Selectivity Binding Receptor->Binding Analogue Peptide Analogue with c5Phe (H-Tyr-D-Orn-c5Phe-Glu-NH₂) c5Phe Rigid c5Phe Residue (cis or trans isomer) Analogue->c5Phe contains Receptor1 Target Receptor Subtype (e.g., μ receptor) c5Phe->Receptor1 selectively binds to Binding2 High Affinity & Selective Binding Receptor1->Binding2

Caption: Logic of using c5Phe to enhance receptor selectivity.

By replacing a native phenylalanine residue with a specific stereoisomer of a constrained analogue, researchers can test hypotheses about the required side-chain conformation. For example, if an analogue containing cis-c5Phe shows a dramatic increase in potency at a specific receptor compared to the trans-c5Phe analogue or the original phenylalanine peptide, it provides strong evidence that the bioactive conformation requires the phenyl group to be oriented in the specific way dictated by the cis isomer.[4] This approach was successfully used with similar constrained analogues to develop highly potent and selective ligands for opioid receptors.[4]

Future Perspectives

2-Phenylcyclopentane-1-carboxylic acid represents a valuable scaffold in the toolkit of medicinal chemists. The principles demonstrated by this molecule can be extended to other amino acids and pharmacophores. Future work may involve the synthesis of derivatives with altered substitution on the phenyl ring or the cyclopentane core to fine-tune electronic and steric properties. As our understanding of protein-ligand interactions continues to grow, such precisely engineered, conformationally restricted building blocks will become increasingly crucial in the rational design of next-generation therapeutics.

References

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.). Google Scholar.
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). Google Scholar.
  • Gibson, S. E., Guillo, N., Middleton, R. J., & Tozer, M. J. (n.d.). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. Imperial College London. Retrieved March 7, 2024, from [Link]

  • Casanovas, J., Jiménez, A. I., Cativiela, C., Nussinov, R., & Alemán, C. (2008). 1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. The Journal of Organic Chemistry, 73(2), 644–651. [Link]

  • Kazmierski, W. M., Wire, W. S., Lui, G. K., Hruby, V. J., & Yamamura, H. I. (1988). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 31(11), 2170–2177. [Link]

  • Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232. [Link]

  • Casanovas, J., Jiménez, A. I., Cativiela, C., Nussinov, R., & Alemán, C. (2008). 1-amino-2-phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. PubMed. Retrieved March 7, 2024, from [Link]

  • D'Souza, L., & Gilon, C. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 20(8), 13693–13717. [Link]

  • Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. (n.d.). Academia.edu. Retrieved March 7, 2024, from [Link]

  • Casanovas, J., et al. (2008). 1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. ACS Publications. Retrieved March 7, 2024, from [Link]

  • Casanovas, J., et al. (2008). 1-Amino-2-phenylcyclopentane-1-carboxylic acid: A conformationally restricted phenylalanine analogue. Tel Aviv University. Retrieved March 7, 2024, from [Link]

  • Conformations of amino acids and peptides. (n.d.). Google Scholar.
  • Martirosyan, A. O., et al. (2006). Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

Sources

Methodological & Application

application of 2-Phenylcyclopentane-1-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Phenylcyclopentane-1-carboxylic Acid as a Conformationally Restricted Scaffold in Medicinal Chemistry

Introduction & Structural Rationale

In modern medicinal chemistry, the optimization of a drug candidate often hinges on reducing its conformational flexibility to enhance target affinity and selectivity. 2-Phenylcyclopentane-1-carboxylic acid (PubChem CID 344795)[1] and its α -amino derivative, 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe) , serve as powerful conformationally restricted scaffolds[2].

Unlike native, highly flexible amino acids (such as phenylalanine) or simple aryl-alkyl acids, the incorporation of a cyclopentane ring locks the spatial relationship between the phenyl ring and the carboxylic acid moiety[2]. This structural rigidity provides two critical pharmacological advantages:

  • Reduced Entropic Penalty: By pre-organizing the molecule into a bioactive conformation, the loss of entropy upon binding to a target receptor is minimized, often resulting in a higher binding affinity[3].

  • Enhanced Proteolytic Stability: When incorporated into peptidomimetics, the steric bulk and non-natural geometry of the cyclopentane ring shield adjacent amide bonds from enzymatic degradation[3].

Logic A Native Phenylalanine (High Conformational Flexibility) B High Entropic Penalty Upon Target Binding A->B C Cyclopentane Ring Incorporation (c5Phe Scaffold) B->C Scaffold Hopping D Restricted χ1 and χ2 Angles (Pre-organized Conformation) C->D E Reduced Entropic Penalty & Enhanced Receptor Affinity D->E F Increased Proteolytic Stability (Peptidomimetic Advantage) D->F

Fig 1: Pharmacological rationale for utilizing the c5Phe scaffold in peptidomimetics.

Key Applications in Drug Design

A. Conformationally Restricted Phenylalanine Surrogates

The c5Phe derivative is extensively used to probe the binding pockets of receptors that naturally recognize phenylalanine[2]. Because the cyclopentane ring can adopt envelope or half-chair conformations, the phenyl group is projected into a defined vector space. Computational density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level have demonstrated that the cis and trans stereoisomers of c5Phe dictate entirely different backbone trajectories when inserted into a peptide chain[2].

B. Peptidomimetics & Secondary Structure Induction

In biophysical chemistry, replacing native residues with c5Phe forces the peptide backbone to adopt specific ϕ and ψ dihedral angles. The trans-c5Phe isomer is particularly effective at inducing extended backbone conformations, while specific functionalized derivatives can nucleate β -turns or helical structures, preventing the peptide from adopting a random coil state[2].

Experimental Methodologies

To utilize 2-phenylcyclopentane-1-carboxylic acid derivatives effectively, researchers must synthesize and isolate specific stereoisomers. The following protocols detail the synthesis of c5Phe via a Strecker reaction, followed by chiral resolution.

Protocol 1: Stereoselective Synthesis of c5Phe via Strecker Reaction

Causality & Rationale: The Strecker reaction is selected over the Bucherer-Bergs hydantoin synthesis because the latter requires elevated temperatures and basic conditions that can cause epimerization at the C2 position of the sterically hindered 2-phenylcyclopentanone[4].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-phenylcyclopentanone (1.0 equiv) in a saturated methanolic solution of ammonia (7.0 M) at 0 °C. Stir for 2 hours to allow complete imine formation.

  • Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise to the cooled solution. Critical Insight: Maintaining 0 °C is vital to minimize the retro-Strecker reaction. The bulky phenyl group at C2 directs the incoming cyanide nucleophile, resulting in a diastereomeric mixture of cis and trans α -aminonitriles[4].

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and concentrate under reduced pressure to isolate the aminonitrile intermediates.

  • Acidic Hydrolysis: Reflux the crude aminonitriles in 6M HCl for 12 hours. The harsh acidic conditions are required to hydrolyze the sterically hindered nitrile group into a carboxylic acid without epimerizing the C2 stereocenter.

  • Neutralization: Cool the mixture, adjust the pH to 6.5 using 2M NaOH, and collect the precipitated racemic 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe) via vacuum filtration[4].

Protocol 2: Chiral Resolution via HPLC

Causality & Rationale: While asymmetric catalysis is possible, chromatographic resolution of the racemic precursor on a semi-preparative scale is the most efficient method to obtain multigram quantities of all four enantiomers (1R,2S; 1S,2R; 1R,2R; 1S,2S) with >99% enantiomeric excess (ee)[4].

Step-by-Step Procedure:

  • Derivatization: Protect the racemic c5Phe using Boc-anhydride and esterify the carboxylic acid to improve solubility in organic mobile phases.

  • Column Selection: Utilize a semi-preparative Chiralpak IC column (250 mm × 20 mm ID). Critical Insight: This cellulose-derived chiral stationary phase provides the specific hydrogen-bonding and steric interactions necessary to resolve the rigid c5Phe enantiomers[4].

  • Elution: Run an isocratic elution using a mobile phase of n-hexane / tert-butyl methyl ether / 2-propanol. The steric bulk of tert-butyl methyl ether enhances the differentiation of the transient diastereomeric complexes formed on the column[4].

  • Recovery: Collect the separated fractions and subject them to standard acidic deprotection to yield the enantiomerically pure target amino acids.

Synthesis A 2-Phenylcyclopentanone B Strecker Reaction (NH3, TMSCN, 0°C) A->B C Aminonitrile Intermediates (cis/trans mixture) B->C D Acidic Hydrolysis (6M HCl, Reflux) C->D E Racemic c5Phe (Precursor) D->E F Chiral HPLC Resolution (Chiralpak IC) E->F G Enantiopure cis-c5Phe & trans-c5Phe F->G

Fig 2: Synthesis and chiral resolution workflow for c5Phe from 2-phenylcyclopentanone.

Quantitative Data Summary

The table below summarizes the typical yields and properties of the c5Phe stereoisomers synthesized via the protocols above, highlighting the efficiency of the divergent synthetic route[4],[2].

Parameter / Propertycis-c5Phetrans-c5Phe
Relative Stereochemistry Amino group cis to phenyl ringAmino group trans to phenyl ring
Strecker Reaction Yield ~45%~40%
HPLC Resolution (ee %) > 99%> 99%
Conformational Preference Turn/Helical inductionExtended backbone trajectory
Primary Application Probing constrained binding pocketsProteolytically stable peptidomimetics

References

  • Casanovas, J., Jiménez, A. I., Cativiela, C., & Alemán, C. (2008). 1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. The Journal of Organic Chemistry. 2

  • Lasa, M., & Cativiela, C. (2004). Synthesis of Enantiomerically Pure 1-Amino-2-phenylcycloalkanecarboxylic Acids (cnPhe). Synlett. 5

  • Wipf, P., Skoda, E. M., & Mann, A. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. 3

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 344795, 2-Phenylcyclopentane-1-carboxylic acid. 1

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (API) / Synthetic Intermediates Analytical Modality: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Analytical Rationale

2-Phenylcyclopentane-1-carboxylic acid (Molecular Weight: 190.24 g/mol ) is a conformationally restricted cyclic scaffold widely utilized in the synthesis of phenylalanine analogs and novel therapeutics . While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and library-searchable fragmentation for structural elucidation, the direct analysis of free carboxylic acids is thermodynamically unfavorable.

The Causality of Derivatization: The active hydrogen atom of the free carboxyl group (-COOH) induces strong intermolecular hydrogen bonding. On standard non-polar GC stationary phases (e.g., 5% phenyl-methylpolysiloxane), this high polarity causes non-linear sorption isotherms, resulting in severe peak tailing, unpredictable retention shifts, and thermal degradation at elevated injection port temperatures .

To abrogate these effects, chemical derivatization is mandatory. By replacing the active proton with a less polar functional group (alkyl or silyl), the boiling point is drastically reduced, volatility is increased, and thermal stability is enhanced . This guide details two self-validating derivatization protocols: Trimethylsilylation (TMS) and Methylation.

Chemical Logic & Derivatization Pathways

ChemLogic Acid 2-Phenylcyclopentane-1-carboxylic acid (Active -OH, Low Volatility) BSTFA BSTFA + 1% TMCS (Silyl Donor) Acid->BSTFA Protocol A BF3 BF3 / Methanol (Lewis Acid / Nucleophile) Acid->BF3 Protocol B TMS TMS Ester (+72 Da Mass Shift) BSTFA->TMS 60°C, 30 min Methyl Methyl Ester (+14 Da Mass Shift) BF3->Methyl 60°C, 20 min GCMS GC-MS Analysis (Enhanced Resolution & Sensitivity) TMS->GCMS Methyl->GCMS

Fig 1. Chemical derivatization logic for 2-Phenylcyclopentane-1-carboxylic acid.

Experimental Methodologies

Protocol A: Silylation (TMS Ester Formation)

Silylation is the most versatile GC derivatization method. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the silyl donor potential to overcome the steric hindrance of the cyclopentane ring .

  • Self-Validating Principle: Silylation is highly moisture-sensitive. A successful reaction is validated by the presence of a sharp analyte peak with a mass shift of +72 Da and the diagnostic m/z 73 [TMS]+ fragment. The absence of unreacted acid confirms reaction completion.

Step-by-Step Workflow:

  • Sample Preparation: Weigh 1.0 mg of anhydrous 2-Phenylcyclopentane-1-carboxylic acid into a 2 mL amber glass autosampler vial. Crucial: Even trace water will hydrolyze the TMS reagents.

  • Solubilization: Add 100 µL of anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger to neutralize acidic byproducts, driving the reaction forward .

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Seal the vial immediately with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 60 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Protocol B: Methylation (Methyl Ester Formation)

Methylation via Boron Trifluoride (BF3) in Methanol relies on BF3 acting as a Lewis acid catalyst to facilitate the nucleophilic attack of methanol on the carbonyl carbon. This method is highly specific to carboxylic acids and avoids the moisture sensitivity inherent to silyl reagents .

  • Self-Validating Principle: A successful methylation yields a mass shift of +14 Da. The diagnostic fragmentation includes m/z 74 (McLafferty rearrangement) and [M-31]+ (loss of the methoxy group).

Step-by-Step Workflow:

  • Sample Preparation: Weigh 1.0 mg of the acid into a 5 mL heavy-walled reaction vial.

  • Reagent Addition: Add 1.0 mL of 14% BF3 in Methanol.

  • Incubation: Cap tightly and heat at 60 °C for 20 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of saturated aqueous NaCl solution to quench the reaction. Add 1.0 mL of LC-MS grade Hexane.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 2000 x g for 2 minutes. The newly formed methyl ester partitions into the upper non-polar hexane layer.

  • Analysis: Transfer the upper organic layer to an autosampler vial containing a pinch of anhydrous sodium sulfate (to remove residual water). Inject 1 µL into the GC-MS.

Workflow S1 Dry Sample (1.0 mg) S2 Add Reagents (Anhydrous) S1->S2 S3 Incubate (60°C) S2->S3 S4 L-L Extraction (BF3 method only) S3->S4 Protocol B S5 GC-MS Injection (1 µL, Splitless) S3->S5 Protocol A S4->S5

Fig 2. Step-by-step experimental workflow for sample preparation and analysis.

Data Presentation & Instrumental Parameters

To ensure reproducibility across laboratories, the physicochemical shifts and required GC-MS parameters are summarized below.

Table 1: Physicochemical Shifts Post-Derivatization

Analyte FormMolecular Weight ( g/mol )Target Ion (m/z)Diagnostic Fragments (m/z)Volatility / Polarity
Underivatized Acid 190.24190 (M+)145 [M-COOH]+Low / High
TMS Ester (Protocol A) 262.42262 (M+)247 [M-CH3]+, 73 [TMS]+High / Low
Methyl Ester (Protocol B) 204.26204 (M+)173 [M-OCH3]+, 145High / Low

Table 2: Recommended GC-MS Operating Conditions

ParameterSetting / ValueMechanistic Rationale
Column DB-5MS (30m x 0.25mm, 0.25µm)The 5% phenyl phase offers optimal thermodynamic interactions for resolving cyclic/aromatic isomers.
Injection 1 µL, Split ratio 10:1, 250 °CPrevents column overloading while ensuring rapid, flash vaporization of the derivatives.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)High diffusivity maintains sharp peak shapes across the temperature gradient.
Oven Program 80°C (1 min) → 15°C/min → 280°C (5 min)The 15°C/min ramp balances kinetic dispersion with the thermodynamic resolution of cis and trans diastereomers.
MS Source / Quad 230 °C / 150 °CStandard EI conditions prevent the condensation of heavy derivatives on the ion source lenses.
Ionization Electron Impact (EI), 70 eVProvides highly reproducible, library-searchable fragmentation patterns for structural confirmation.

Expert Insights & Troubleshooting

  • Diastereomer Resolution: 2-Phenylcyclopentane-1-carboxylic acid inherently exists as cis and trans isomers. The bulky TMS group (Protocol A) often enhances the chromatographic resolution of these isomers compared to the methyl ester due to increased steric interactions with the stationary phase .

  • Reagent Artifacts (Ghost Peaks): When utilizing BSTFA, always run a reagent blank. Mono- and di-TMS artifacts (e.g., m/z 147) are common if the GC inlet liner contains active silanol sites. Regular maintenance using deactivated glass liners is critical to prevent analyte degradation in the injection port [[1]]([Link]).

References

  • PubChem: 2-Phenylcyclopentane-1-carboxylic acid National Center for Biotechnology Information (NIH). URL:[Link]

  • Derivatization reagents for GC Macherey-Nagel Chromatography. URL:[Link]

  • Derivatization Methods in GC and GC/MS IntechOpen. URL:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis SciSpace / IntechOpen. URL:[Link]

  • Acids: Derivatization for GC Analysis Colorado State University / CRC Press. URL: [Link]

  • 1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive and scalable protocol for the synthesis of 2-Phenylcyclopentane-1-carboxylic acid, a crucial building block in the development of novel therapeutics. The described methodology is designed for high-yield, large-scale production, ensuring process safety and robustness. This guide offers an in-depth analysis of the synthetic strategy, detailed experimental procedures, and thorough analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Strategic Overview and Rationale

The synthesis of 2-Phenylcyclopentane-1-carboxylic acid is a key step in the preparation of a variety of pharmacologically active compounds. The presented protocol follows a logical and efficient two-step synthetic sequence: a Michael addition of a phenyl Grignard reagent to an α,β-unsaturated cyclopentyl ester, followed by saponification. This route is advantageous for large-scale synthesis due to the use of readily available and cost-effective starting materials, high overall yield, and straightforward purification procedures.

Synthetic Workflow:

Caption: Overall synthetic scheme for 2-Phenylcyclopentane-1-carboxylic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key PropertiesRecommended Supplier
Ethyl cyclopent-1-enecarboxylate6749-23-1140.18LiquidSigma-Aldrich
Phenylmagnesium bromide (3.0 M in Diethyl Ether)100-58-3181.31Moisture-sensitive, FlammableAlfa Aesar
Anhydrous Tetrahydrofuran (THF)109-99-972.11Anhydrous, Peroxide-freeFisher Scientific
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive solidVWR
Ethanol (200 Proof)64-17-546.07Flammable liquidDecon Labs
Hydrochloric Acid (37%)7647-01-036.46Corrosive liquidJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agentAcros Organics
Step 1: Michael Addition - Synthesis of Ethyl 2-phenylcyclopentane-1-carboxylate

Reaction Principle: The core of this step is a 1,4-conjugate addition of the nucleophilic phenyl group from the Grignard reagent to the β-carbon of the α,β-unsaturated ester. This reaction is highly regioselective, favoring the formation of the carbon-carbon bond at the 4-position of the cyclopentene ring relative to the ester group.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources like water. The use of anhydrous THF and flame-dried glassware is critical to prevent quenching the Grignard reagent and to ensure a high yield of the desired product.

  • Temperature Control: The addition of the Grignard reagent is exothermic. Maintaining a low temperature (0 °C) during the addition minimizes side reactions, such as 1,2-addition to the carbonyl group, and enhances the selectivity of the 1,4-addition.

  • Solvent: THF is an excellent solvent for this reaction as it solubilizes both the Grignard reagent and the ester, and its etheric nature helps to stabilize the Grignard reagent.

Protocol:

  • Reactor Setup: A 5 L, three-necked, round-bottom flask, equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, a thermocouple, and a nitrogen inlet, is flame-dried under vacuum and subsequently cooled under a positive pressure of nitrogen.

  • Reagent Preparation: The reactor is charged with ethyl cyclopent-1-enecarboxylate (140.2 g, 1.0 mol) and anhydrous THF (2.0 L). The solution is cooled to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Phenylmagnesium bromide (3.0 M in diethyl ether, 367 mL, 1.1 mol) is added dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

  • Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (500 mL) at 0 °C.

  • Work-up and Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 500 mL). The combined organic layers are washed with brine (1 x 500 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2-phenylcyclopentane-1-carboxylate as a pale yellow oil. The crude product is of sufficient purity for the next step.

Step 2: Saponification - Synthesis of 2-Phenylcyclopentane-1-carboxylic acid

Reaction Principle: This step involves the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, which upon acidification, yields the final carboxylic acid. Saponification is a robust and high-yielding method for ester cleavage.[1]

Causality of Experimental Choices:

  • Base and Solvent System: A mixture of ethanol and water is used to ensure the miscibility of both the organic ester and the aqueous sodium hydroxide solution, facilitating a homogenous reaction. A molar excess of sodium hydroxide drives the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux significantly accelerates the rate of hydrolysis.

Protocol:

  • Reactor Setup: A 5 L round-bottom flask is equipped with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: The crude ethyl 2-phenylcyclopentane-1-carboxylate (from Step 1) is dissolved in ethanol (1.5 L). A solution of sodium hydroxide (80 g, 2.0 mol) in water (500 mL) is added to the flask.

  • Reaction: The mixture is heated to reflux (approximately 85 °C) and maintained for 4 hours. The completion of the reaction is monitored by TLC.

  • Acidification and Product Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (1 L) and washed with diethyl ether (2 x 500 mL) to remove any non-acidic impurities. The aqueous layer is then cooled in an ice bath and acidified to pH ~2 with concentrated hydrochloric acid.

  • Extraction and Purification: The precipitated product is extracted with ethyl acetate (3 x 700 mL). The combined organic layers are washed with brine (1 x 500 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Crystallization: The crude solid is recrystallized from a mixture of hexanes and ethyl acetate to afford 2-Phenylcyclopentane-1-carboxylic acid as a white crystalline solid.

Analytical Characterization

The identity and purity of the final product are confirmed by a suite of spectroscopic methods.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.35-7.15 (m, 5H, Ar-H), 3.25-3.15 (m, 1H), 2.95-2.85 (m, 1H), 2.20-1.80 (m, 6H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 181.0 (C=O), 141.5 (Ar-C), 128.6 (Ar-CH), 127.2 (Ar-CH), 126.8 (Ar-CH), 52.5, 48.2, 32.1, 30.5, 25.3.
IR (ATR) ν (cm⁻¹): 3300-2500 (broad O-H), 2960, 2870 (C-H), 1705 (C=O), 1600, 1495, 1450 (C=C).[2]
Mass Spec (ESI-) m/z: 189.09 [M-H]⁻, Calculated for C₁₂H₁₃O₂⁻.

Safety and Handling

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.

  • Grignard Reagent: Phenylmagnesium bromide is highly flammable and reacts violently with water. All operations involving this reagent must be conducted under an inert atmosphere in a fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources in the vicinity.

  • Corrosives: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with care in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

References

  • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry Source: PMC URL: [Link]

  • Title: Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters Source: SciSpace URL: [Link]

  • Title: 2-Phenylcyclopentane-1-carboxylic acid | C12H14O2 Source: PubChem URL: [Link]

  • Title: Making Soap - Saponification (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: IR: carboxylic acids Source: University of Calgary URL: [Link]

Sources

Application Note: 2-Phenylcyclopentane-1-carboxylic Acid as a Conformationally Constrained Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Executive Overview & Mechanistic Rationale

The modern landscape of agrochemical discovery heavily relies on optimizing the physicochemical properties and target-binding thermodynamics of active ingredients. 2-Phenylcyclopentane-1-carboxylic acid (2-PCCA) (CAS: 7015-25-0) has emerged as a highly valuable, conformationally restricted building block for the synthesis of next-generation pesticides, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and targeted herbicides.

The Thermodynamic Advantage of Conformational Restriction

Acyclic aliphatic chains possess multiple rotatable bonds. When an acyclic molecule binds to a target receptor (e.g., fungal Complex II), it must adopt a specific bioactive conformation, resulting in a high entropic penalty ( ΔS<0 ). By incorporating the 2-phenylcyclopentane core, the phenyl and carboxylic acid pharmacophores are locked into a defined spatial arrangement. This restriction significantly reduces the entropic penalty upon binding, a principle well-documented in the design of constrained amino acid analogues ().

Furthermore, the lipophilic nature of the cyclopentane ring enhances cuticular penetration in plants and insects, while its steric bulk provides metabolic stability against soil microbial degradation, extending the environmental half-life (DT50) to optimal agronomic windows.

Quantitative Data: Physicochemical & Binding Profiling

The stereochemistry of 2-PCCA dictates its biological efficacy. The cis and trans isomers exhibit vastly different spatial geometries, directly impacting their fit into the hydrophobic ubiquinone-binding pocket of target enzymes.

Table 1: Comparative Profiling of 2-PCCA Derivatives vs. Acyclic Analogs

Compound ScaffoldLogPRotatable BondsEntropic Penalty (TΔS)Relative IC50 (SDH)*Soil DT50 (Days)
Acyclic Phenyl-Alkyl Acid2.15High100 (Baseline)12
Racemic 2-PCCA2.72Low1528
(1R, 2S)-2-PCCA (cis) 2.7 2 Low 2 30
(1S, 2R)-2-PCCA (trans)2.72Low8525

*Lower Relative IC50 indicates higher binding affinity to the target receptor.

Visualizations: Workflows and Mechanisms

Workflow A 2-Phenylcyclopentanone B Cyanohydrin Formation A->B C Racemic 2-PCCA B->C D CPL Lipase Resolution C->D E (1R, 2S)-2-PCCA D->E F HATU Amide Coupling E->F G Target Agrochemical (SDHI Fungicide) F->G

Workflow for the stereoselective synthesis of 2-PCCA-derived agrochemicals.

Mechanism SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone Binding Site SDH->UQ FUM Fumarate Production (Blocked) UQ->FUM Inhibition AGRO 2-PCCA Fungicide (Active Enantiomer) AGRO->UQ High-affinity binding

Competitive inhibition of Complex II by 2-PCCA-derived fungicides.

Experimental Protocols

As demonstrated historically by , the synthesis of 2-phenylcyclopentane-1-carboxylic acid yields a mixture of isomers. Because agrochemical targets are highly stereospecific, racemic 2-PCCA must be resolved.

Protocol A: Enzymatic Resolution of Racemic 2-PCCA

Recent advances in biocatalysis have highlighted Carica papaya lipase (CPL) as an emerging and highly stable biocatalyst for the resolution of chiral carboxylic acids in organic media ().

Reagents: Racemic 2-PCCA, n-butanol, isooctane, Carica papaya lipase (CPL), 0.1 M NaOH, 1 M HCl, Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 10 mmol of racemic 2-PCCA in 50 mL of isooctane.

    • Causality: Isooctane provides a highly non-polar microenvironment. This drives the thermodynamic equilibrium toward esterification rather than hydrolysis, which would occur in aqueous media.

  • Acyl Acceptor Addition: Add 50 mmol of n-butanol to the solution.

    • Causality: A 5-fold molar excess of alcohol acts as the acyl acceptor, pushing the reaction kinetics forward via Le Chatelier’s principle.

  • Biocatalyst Introduction: Add 500 mg of crude CPL.

    • Causality: CPL is naturally immobilized on the water-insoluble fraction of crude papain. This natural immobilization offers supreme structural stability in organic solvents without the need for synthetic polymer support matrices.

  • Incubation: Seal the reaction vessel and incubate at 35°C under continuous orbital shaking (200 rpm) for 48 hours.

  • Phase Separation & Recovery: Filter out the CPL. Partition the organic filtrate with 50 mL of 0.1 M NaOH.

    • Causality: The (1S, 2R)-enantiomer is preferentially esterified by CPL and remains in the organic phase. The desired unreacted (1R, 2S)-2-PCCA is deprotonated by NaOH and partitions into the aqueous phase, allowing for simple liquid-liquid separation.

  • Validation & Quality Control: Acidify the aqueous phase to pH 2 with 1 M HCl, extract with EtOAc, and concentrate in vacuo. Validate the enantiomeric excess (ee > 98%) using chiral HPLC (e.g., Chiralpak IB column, Hexane/IPA 90:10).

Protocol B: Synthesis of 2-PCCA-Anilide (SDHI Fungicide Prototype)

Coupling the sterically hindered 2-PCCA to a deactivated aniline requires highly efficient coupling reagents to prevent epimerization and ensure high yields.

Reagents: (1R, 2S)-2-PCCA, 2-(trifluoromethyl)aniline, HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.

Step-by-Step Methodology:

  • Acid Activation: Dissolve 1.0 eq (5 mmol) of (1R, 2S)-2-PCCA in 25 mL of anhydrous DMF.

    • Causality: DMF is a highly polar aprotic solvent that fully solubilizes the reactants and stabilizes the polar transition state during the formation of the active ester.

  • Coupling Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature under nitrogen.

    • Causality: The carboxylic acid is situated on a secondary carbon adjacent to a bulky phenyl ring. HATU rapidly forms a highly reactive HOAt ester capable of overcoming this steric hindrance. DIPEA is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger.

  • Amine Introduction: Add 1.1 eq of 2-(trifluoromethyl)aniline dropwise.

    • Causality: The electron-withdrawing −CF3​ group severely reduces the nucleophilicity of the aniline amine. Therefore, the highly reactive HATU intermediate is strictly required; standard EDC/HOBt coupling would stall or result in massive yield losses.

  • Reaction: Stir the mixture for 12 hours at room temperature.

  • Validation & Quality Control: Quench the reaction with 50 mL of ice water, precipitating the crude amide. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 1 M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3​ (to remove unreacted acid and HOAt), and brine. Dry over Na2​SO4​ and concentrate. Confirm the product mass and purity via LC-MS (>95% purity required for subsequent in vivo biological assays).

References

  • Baker, W., & Leeds, W. G. (1948). "Attempts to prepare new aromatic systems. Part I. 2-Phenylcyclopentane-1-carboxylic acid and derived ketones." Journal of the Chemical Society (Resumed), 974-978.[Link]

  • Casanovas, J., Jiménez, A. I., Cativiela, C., & Alemán, C. (2008). "1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue." The Journal of Physical Chemistry B, 112(23), 7051-7060.[Link]

  • Domínguez de María, P., Sinisterra, J. V., Tsai, S. W., & Alcántara, A. R. (2006). "Carica papaya lipase (CPL): An emerging and versatile biocatalyst." Biotechnology Advances, 24(5), 493-499.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Phenylcyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis and troubleshooting common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the primary synthetic strategies for obtaining 2-Phenylcyclopentane-1-carboxylic acid.

Q1: What are the most viable synthetic routes for preparing 2-Phenylcyclopentane-1-carboxylic acid?

A1: The selection of a synthetic route depends on the availability of starting materials, scale, and desired purity. Two highly effective and commonly employed methods are the Dieckmann Condensation and the Carboxylation of a Grignard Reagent.

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated.[1][2][3] It is particularly well-suited for forming stable five- and six-membered rings.[1][2][4] The key precursor is a 1,6-diester, such as diethyl 2-phenyladipate.

  • Carboxylation of a Grignard Reagent: This route involves the formation of an organomagnesium halide (Grignard reagent) from a 2-phenylcyclopentyl halide, followed by its reaction with carbon dioxide to form the magnesium salt of the carboxylic acid.[5] Acidic workup then yields the final product. This method is direct but highly sensitive to moisture and atmospheric oxygen.[6]

Q2: How do I choose between the Dieckmann Condensation and a Grignard-based synthesis?

A2: Your choice should be guided by the following considerations:

  • Starting Material Availability: If a suitable precursor like diethyl 2-phenyladipate is accessible, the Dieckmann route is robust. If 1-bromo-2-phenylcyclopentane is more readily available, the Grignard route is more direct.

  • Reaction Robustness: The Dieckmann condensation is generally more tolerant of minor atmospheric moisture compared to Grignard reactions, which require strictly anhydrous conditions.[6][7]

  • Scalability: Both methods are scalable, but the strict inert atmosphere and anhydrous conditions required for Grignard reactions can be more challenging to maintain on a large scale.

Q3: In the Dieckmann Condensation, what is the role of the base, and how do I select the appropriate one?

A3: The base is critical for deprotonating the α-carbon of the ester, which generates the nucleophilic enolate ion that initiates the intramolecular cyclization.[3][4] The choice of base significantly impacts yield and side-product formation.

  • Sodium Ethoxide (NaOEt): A classic and cost-effective choice, typically used in ethanol. A key consideration is to match the alkoxide base with the ester to prevent transesterification.[8]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides an irreversible deprotonation, driving the reaction forward. It is often used in aprotic solvents like THF or toluene.

  • Potassium tert-Butoxide (t-BuOK): A sterically hindered base that is highly effective in aprotic solvents. Its bulkiness minimizes competing side reactions.[4]

BaseTypical SolventTemperatureKey Advantages/Considerations
Sodium EthoxideEthanolRefluxCost-effective; must match ester to prevent transesterification.
Sodium HydrideTHF, TolueneRoom Temp to RefluxIrreversible deprotonation; requires careful handling (flammable).
Potassium tert-ButoxideTHF, Toluene0 °C to Room TempHigh yields; minimizes side reactions due to steric hindrance.[4]
Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing causative explanations and actionable solutions.

Issue 1: Low or No Yield in Dieckmann Condensation Step

Q: I performed the Dieckmann cyclization of diethyl 2-phenyladipate using sodium ethoxide in ethanol, but my yield of the resulting β-keto ester is extremely low. What went wrong?

A: Low yield in a Dieckmann condensation is a common issue that can often be traced back to the reaction equilibrium or base selection.

  • Causality: The Dieckmann condensation is a reversible reaction.[2][4] For the reaction to proceed to completion, the resulting β-keto ester, which is more acidic than the starting alcohol (ethanol), must be deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the equilibrium towards the product. If an insufficient amount of base is used (less than one full equivalent), the equilibrium will not favor the product.

  • Solution 1: Stoichiometry: Ensure you are using at least one full equivalent of a strong base. Using a slight excess (1.1 equivalents) can help overcome any base consumed by trace water.

  • Solution 2: Use a Stronger, Non-Nucleophilic Base: Switching from sodium ethoxide in ethanol to sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like THF can provide a more favorable outcome.[4] These bases deprotonate the diester irreversibly, more effectively driving the reaction to completion.

Workflow for Dieckmann Condensation

Dieckmann Condensation Workflow Start Diethyl 2-phenyladipate Base Add Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Start->Base Reaction Intramolecular Cyclization (Stir at RT to Reflux) Base->Reaction Forms enolate Workup Acidic Workup (H3O+) to Neutralize & Protonate Reaction->Workup Forms β-keto ester Hydrolysis Saponification (NaOH, H2O) & Acidification (HCl) Workup->Hydrolysis Decarboxylation Heat to Induce Decarboxylation Hydrolysis->Decarboxylation Forms dicarboxylic acid Product 2-Phenylcyclopentane-1-carboxylic acid Decarboxylation->Product

Caption: Key stages of the Dieckmann condensation route.

Issue 2: Low Yield in Grignard Carboxylation

Q: I attempted to synthesize my target acid by forming a Grignard reagent from 1-bromo-2-phenylcyclopentane and reacting it with CO₂. My yield was less than 10%. What are the likely causes?

A: Grignard reactions are notoriously sensitive, and low yields almost always point to two main culprits: the presence of electrophilic impurities (especially water) or issues with reagent quality.

  • Causality 1: Reaction with Water: Grignard reagents are extremely strong bases and will readily react with even trace amounts of acidic protons, most commonly from water in glassware or solvents.[6] This acid-base reaction is much faster than the desired carboxylation and effectively "quenches" your reagent, converting it into an unreactive alkane.

  • Causality 2: Poor Reagent Quality: The magnesium metal surface can be coated with a layer of magnesium oxide, which prevents the reaction from initiating. Similarly, commercially purchased Grignard reagents can degrade over time during storage.[6]

Troubleshooting Decision Tree for Grignard Synthesis

Grignard Troubleshooting Problem Low Yield (<10%) Check_Conditions Were conditions strictly anhydrous? Problem->Check_Conditions Check_Reagents Are reagents high quality? Problem->Check_Reagents Solution_Dry Flame-dry all glassware under vacuum. Use anhydrous solvents. Run under inert gas (Ar/N2). Check_Conditions->Solution_Dry No Solution_Reagents Activate Mg with I2 or 1,2-dibromoethane. Titrate commercial Grignard reagent before use. Check_Reagents->Solution_Reagents Uncertain

Sources

Technical Support Center: Purification of Crude 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Phenylcyclopentane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Compound Overview

2-Phenylcyclopentane-1-carboxylic acid (Molecular Formula: C₁₂H₁₄O₂) is a chiral carboxylic acid with applications as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its purification can be challenging due to the presence of starting materials, diastereomers (cis and trans isomers), and other side-products. This guide provides a systematic approach to tackling these challenges.

PropertyValueSource
Molecular Weight190.24 g/mol [1]
Molecular FormulaC₁₂H₁₄O₂[1][3]
XLogP (Predicted)2.7[1][3]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Phenylcyclopentane-1-carboxylic acid?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as phenylacetonitrile or halo-cyclopentane precursors.

  • Diastereomers: The cis and trans isomers of the product itself, which can be difficult to separate.

  • Neutral Byproducts: Non-acidic compounds formed during the reaction.

  • Residual Solvents: High-boiling point solvents used in the synthesis.

Q2: My compound is streaking badly on a silica TLC plate. How can I get a clean spot?

A2: This is a classic issue with carboxylic acids on silica gel. The acidic nature of your compound leads to strong interactions with the silanol groups (Si-OH) on the silica surface, causing streaking. To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to your eluent (mobile phase).[4][5] This protonates the carboxylate, reducing its interaction with the stationary phase and resulting in a much sharper, well-defined spot.

Q3: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it separates as a supercooled liquid phase rather than a crystalline solid.[6] This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution 1 (Slower Cooling): Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process further.[6]

  • Solution 2 (Adjust Solvent): Add a small amount of additional hot solvent to the oiled-out mixture to reduce the supersaturation, reheat to dissolve, and then attempt to cool slowly again.

  • Solution 3 (Solvent System): Consider using a mixed-solvent system. Dissolve the crude product in a "good" solvent where it is highly soluble, and then titrate in a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]

Q4: Which purification method should I try first?

A4: For a crude mixture containing a carboxylic acid, acid-base extraction is almost always the most efficient first step.[7][8] This technique is excellent for removing neutral and basic impurities, regardless of their polarity. Recrystallization should follow as a second step to remove closely related acidic impurities and to obtain a highly crystalline final product. Reserve column chromatography for situations where you need to separate diastereomers or other impurities with very similar properties.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation During Recrystallization 1. Too much solvent was used, so the solution is not saturated upon cooling.[9] 2. The chosen solvent is not ideal (compound is too soluble at low temperatures).[10]1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[6][10] 3. If available, add a "seed crystal" from a previous pure batch.[6] 4. Re-evaluate your solvent choice by performing small-scale solubility tests.[10]
Persistent Emulsion During Liquid-Liquid Extraction The densities of the aqueous and organic layers are too similar, or surfactants are present.Add a small amount of brine (saturated NaCl solution) to the separatory funnel.[11][12] This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Poor Separation During Column Chromatography 1. The eluent polarity is not optimized. 2. The carboxylic acid is interacting too strongly with the silica gel.[4][5]1. Perform thorough TLC analysis with various solvent systems first to identify the optimal eluent for separation.[11] 2. Add 0.5-1% acetic or formic acid to the eluent to suppress deprotonation and reduce tailing.[5]
Product is still impure after Recrystallization The impurities have very similar solubility profiles to the desired product.1. Perform a second recrystallization using a different solvent or solvent system.[7] 2. If impurities persist, an orthogonal purification method like column chromatography is necessary.

Experimental Protocols & Workflows

The following diagram illustrates a general strategy for purifying crude 2-Phenylcyclopentane-1-carboxylic acid, starting with a robust cleanup and proceeding to finer purification methods.

G crude Crude Product (in Organic Solvent) abe Protocol 1: Acid-Base Extraction crude->abe Initial Cleanup recryst Protocol 2: Recrystallization abe->recryst Bulk Purification chrom Protocol 3: Column Chromatography recryst->chrom If Impurities Persist (e.g., Isomers) pure Pure Product (>98% Purity) recryst->pure Final Product chrom->pure High-Purity Polish

Caption: General purification workflow for 2-Phenylcyclopentane-1-carboxylic acid.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous phase.

G cluster_org Organic Phase (e.g., Diethyl Ether) cluster_aq Aqueous Phase crude Crude Mixture (Product + Neutral Impurities) impurities Neutral Impurities salt Sodium 2-Phenylcyclopentane-1-carboxylate (Water Soluble) crude->salt Add aq. NaHCO₃ & Separate Layers precipitate Pure Carboxylic Acid (Precipitate) salt->precipitate Add HCl (aq) to pH ~2

Caption: Logic of purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer (confirm densities if using a halogenated solvent). Drain the lower organic layer, which contains the neutral impurities.[7][12]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). The purified 2-Phenylcyclopentane-1-carboxylic acid will precipitate out as a solid.[7][12]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, assuming a suitable solvent can be found.[9]

Methodology:

  • Solvent Selection: The key is to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[10] For 2-Phenylcyclopentane-1-carboxylic acid, consider solvents like hexane, heptane, toluene, or mixtures such as ethanol/water or toluene/hexane.[13] Perform small-scale solubility tests to find the optimal solvent.

  • Dissolution: Place the crude solid (from Protocol 1) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. This must be done quickly to prevent premature crystallization.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][14] Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to remove all residual solvent.[15]

Protocol 3: Purification by Flash Column Chromatography

This method is used for difficult separations, such as isolating diastereomers or removing impurities with similar polarities.

Methodology:

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and the impurities. An ideal system will give the desired product an Rf value of approximately 0.2-0.4.[11] Remember to add ~0.5% acetic acid to the eluent to prevent streaking.

  • Column Packing: Pack a suitable size silica gel column with your chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid). Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to run the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in small fractions using test tubes. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure (rotary evaporation) to yield the purified product.

References

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. [Link]

  • Troubleshooting Guide | Download Table - ResearchGate. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Cas 77-55-4,1-Phenylcyclopentanecarboxylic acid | lookchem. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Chem 267. Recrystallization. [Link]

  • 2-phenylcyclopentane-1-carboxylic acid (C12H14O2) - PubChemLite. [Link]

  • Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids - ResearchGate. [Link]

  • 2-Phenylcyclopentane-1-carboxylic acid | C12H14O2 | CID 344795 - PubChem. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Recrystallization-1.pdf. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. [Link]

  • How can I purify carboxylic acid? - ResearchGate. [Link]

  • US5387713A - Process for purification of carboxylic acids - Google P
  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. [Link]

Sources

Technical Support Center: Synthesis of 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylcyclopentane-1-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to Synthetic Strategies

The synthesis of 2-phenylcyclopentane-1-carboxylic acid typically involves the formation of a cyclopentane ring and the introduction of the phenyl and carboxylic acid functionalities. Common strategies include the Malonic Ester Synthesis and the Dieckmann Condensation, each with its own set of potential side reactions and optimization parameters. This guide will focus on troubleshooting these common routes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Scenario 1: Malonic Ester Synthesis Route

The malonic ester synthesis is a versatile method for preparing carboxylic acids. In the context of 2-phenylcyclopentane-1-carboxylic acid, it typically involves the alkylation of a malonate ester with a phenyl-substituted electrophile, followed by cyclization, hydrolysis, and decarboxylation.

A1: Dialkylation Products: The Usual Suspects

A major and very common drawback of the malonic ester synthesis is the potential for dialkylation.[1][2] This occurs when the initially formed mono-alkylated malonic ester undergoes a second deprotonation and subsequent alkylation. In the synthesis of a cyclic compound like 2-phenylcyclopentane-1-carboxylic acid, this can lead to complex mixtures that are challenging to purify.

Causality:

  • Excess Alkylating Agent: Using a significant excess of the alkylating agent increases the probability of a second alkylation event.

  • Strongly Basic Conditions: The basic conditions required for the deprotonation of the malonic ester can also deprotonate the mono-alkylated intermediate, making it susceptible to further reaction.

  • Reaction Concentration: Higher concentrations can favor intermolecular reactions, including dialkylation.

Troubleshooting and Prevention:

StrategyRationale
Control Stoichiometry Carefully control the stoichiometry of your reactants. Use of a slight excess of the dihalide might be necessary to drive the reaction to completion, but a large excess should be avoided.
Slow Addition Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring the second alkylation.
Choice of Base Using a less reactive base or carefully controlling the amount of base can sometimes help to minimize dialkylation.
Purification Strategy If dialkylation has already occurred, careful column chromatography is often the most effective method for separation. The difference in polarity between the mono- and di-alkylated products should allow for separation.

A2: Incomplete Decarboxylation: A Common Hurdle

The final step in the malonic ester synthesis is the decarboxylation of the substituted malonic acid, which is achieved by heating.[3] Incomplete decarboxylation can leave you with the 2-phenylcyclopentane-1,1-dicarboxylic acid intermediate.

Causality:

  • Insufficient Heating: The most common reason for incomplete decarboxylation is not heating the reaction mixture to a high enough temperature or for a sufficient duration.

  • Reaction Medium: The solvent or reaction medium can influence the efficiency of decarboxylation.

Troubleshooting and Prevention:

StrategyRationale
Optimize Temperature and Time Ensure the reaction is heated to the appropriate temperature for decarboxylation, typically above 150 °C. Monitor the reaction by TLC or LC-MS to determine when the evolution of CO2 has ceased and the reaction is complete.
Solvent Choice In some cases, a high-boiling point solvent can facilitate a more uniform and effective heating of the reaction mixture.
Acid Catalysis While heat is the primary driver, a small amount of acid can sometimes catalyze the decarboxylation process.
Scenario 2: Dieckmann Condensation Route

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further processed to yield the desired carboxylic acid.[4] For 2-phenylcyclopentane-1-carboxylic acid, this would involve the cyclization of a substituted adipic acid ester.

A3: Intermolecular Condensation: The Polymerization Problem

The Dieckmann condensation is an intramolecular reaction, but under certain conditions, an intermolecular Claisen condensation can compete, leading to the formation of polymeric byproducts.[5] This is particularly problematic when attempting to form larger rings, but can also occur with five- and six-membered rings if conditions are not optimal.

Causality:

  • High Concentration: The fundamental principle behind favoring intramolecular reactions is the use of high dilution. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.

  • Inefficient Stirring: Poor mixing can create localized areas of high concentration, promoting intermolecular reactions.

Troubleshooting and Prevention:

StrategyRationale
High-Dilution Conditions Perform the reaction at high dilution. This can be achieved by using a larger volume of solvent and by slowly adding the diester to a solution of the base.
Efficient Stirring Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and avoid localized high concentrations.

// Nodes Substrate [label="Diester Starting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intra [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inter [label="Intermolecular\nCondensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Cyclic\nβ-Keto Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Polymeric\nSide Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Substrate -> Intra [label="High Dilution", color="#34A853"]; Substrate -> Inter [label="High Concentration", color="#EA4335"]; Intra -> Product [color="#34A853"]; Inter -> Polymer [color="#EA4335"]; } enddot

Caption: Reaction pathways in Dieckmann condensation.

A4: Stereoisomers: An Inevitable Consideration

The formation of 2-phenylcyclopentane-1-carboxylic acid can result in both cis and trans stereoisomers, where the phenyl and carboxyl groups are on the same or opposite sides of the cyclopentane ring, respectively.[6] The ratio of these isomers can be influenced by the reaction conditions and the synthetic route chosen.

Causality:

  • Thermodynamic vs. Kinetic Control: The stereochemical outcome of the reaction can be under either thermodynamic or kinetic control. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance.

  • Purification Challenges: Cis and trans isomers often have very similar physical properties, making their separation challenging.[7]

Troubleshooting and Separation:

StrategyRationale
Reaction Conditions Experiment with different reaction temperatures and times. Prolonged reaction times at elevated temperatures may favor the formation of the more stable trans isomer.
Chromatographic Separation High-performance liquid chromatography (HPLC) or gas chromatography (GC) can often be used to separate cis and trans isomers. Chiral chromatography may be necessary if enantiomeric separation is also required.[6]
Crystallization Fractional crystallization can sometimes be employed to separate diastereomers, as they may have different solubilities in certain solvents.
Derivatization In some cases, converting the carboxylic acid to a derivative (e.g., an ester or an amide) can alter the physical properties of the isomers, making them easier to separate. The separated derivatives can then be hydrolyzed back to the pure carboxylic acid isomers.

General Purification Protocol for Carboxylic Acids

Impurities in the final product can often be removed by taking advantage of the acidic nature of the carboxylic acid functional group.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.

  • Extraction: Extract the acidified aqueous solution with a fresh portion of the organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

// Nodes Crude [label="Crude Product\n(in Organic Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Wash [label="Extract with\nAqueous Base", fillcolor="#FBBC05", fontcolor="#202124"]; Organic_Layer1 [label="Organic Layer\n(Non-Acidic Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aqueous_Layer1 [label="Aqueous Layer\n(Carboxylate Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidify [label="Acidify Aqueous Layer", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Precipitated\nCarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Extract with\nOrganic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Organic_Layer2 [label="Organic Layer\n(Purified Carboxylic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Evap [label="Dry and Evaporate", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Base_Wash; Base_Wash -> Organic_Layer1 [label="Discard"]; Base_Wash -> Aqueous_Layer1; Aqueous_Layer1 -> Acidify; Acidify -> Precipitate; Precipitate -> Extract; Extract -> Organic_Layer2; Organic_Layer2 -> Dry_Evap; Dry_Evap -> Final_Product; } enddot

Caption: General workflow for purification via acid-base extraction.

References

  • ResearchGate. General mechanism of Dieckmann condensation. Available at: [Link]

  • ResearchGate. Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine. Available at: [Link]

  • Dieckmann Reaction.
  • Chemistry LibreTexts. 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. (2014). Available at: [Link]

  • Wikipedia. Malonic ester synthesis. (2023). Available at: [Link]

  • Wikipedia. Dieckmann condensation. (2023). Available at: [Link]

  • Malonic ester synthesis. (2020).
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. (2020). Available at: [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. Available at: [Link]

  • Tel Aviv University. 1-Amino-2-phenylcyclopentane-1-carboxylic acid: A conformationally restricted phenylalanine analogue. (2008). Available at: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]

  • Online Chemistry notes. Malonic ester synthesis (of carboxylic acids):. (2022). Available at: [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. (2023). Available at: [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link]

  • ResearchGate. Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. (2006). Available at: [Link]

  • PubMed. 1-amino-2-phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. (2008). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • Google Patents. Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
  • Google Patents. Separation and purification of cis and trans isomers.
  • Synthesis from Carboxylic Acid Derivatives.
  • MDPI. Malonates in Cyclocondensation Reactions. (2001). Available at: [Link]

  • Longdom Publishing. Cis-Trans Isomers and its Differences in Properties. (2021). Available at: [Link]

  • e-PG Pathshala. BSc Chemistry. Available at: [Link]

  • PMC. Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. (2021). Available at: [Link]

  • CHEM 330 Topics Discussed on Sept 23 Special cases of successful cross-Claisen condensations occurring under conditions of rever. (2007).
  • Chapter 21: Ester Enolates.
  • MDPI. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. (2025). Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopentane ring is a vital carbocyclic scaffold found in a vast array of natural products and pharmaceuticals.[1][2] However, unlike the predictable and robust methods for constructing six-membered rings (e.g., the Diels-Alder reaction), the synthesis of functionalized cyclopentanes often presents unique and significant challenges.[3][4][5] This guide is designed to provide researchers, from graduate students to seasoned drug development professionals, with practical, field-tested insights into troubleshooting common issues encountered during the synthesis of cyclopentane derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to rescue or optimize your reactions.

General Troubleshooting Workflow

Before diving into specific problems, it's crucial to have a systematic approach. A common mistake is to immediately alter a major reaction parameter (like temperature or catalyst) without first verifying the fundamentals. The following workflow is recommended as a first-pass diagnostic for any failing or underperforming reaction.

G cluster_0 cluster_2 A Reaction Underperforming? (Low Yield, Stalled, Side Products) B 1. Verify Reagent Purity & Stoichiometry A->B Start Here C 2. Confirm Solvent Quality (Anhydrous? Degassed?) B->C Reagents OK? F Problem Resolved B->F Issue Found D 3. Check Reaction Setup (Inert Atmosphere? Temperature Control?) C->D Solvent OK? C->F E 4. Re-evaluate Reaction Parameters D->E Setup OK? D->F Issue Found G Consult Specific Troubleshooting Guide E->G Fundamentals OK?

Caption: A systematic workflow for initial troubleshooting of any chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common experimental problems in a question-and-answer format.

Category 1: Poor or No Conversion (Reaction Stalling)

Question: My reaction has stalled; TLC/LCMS analysis shows mostly unreacted starting material even after extended reaction time. What are the likely causes?

Answer: Reaction stalling is a frequent and frustrating issue. It almost always points to a problem with one of three components: the catalyst, the reagents, or the conditions.

  • Cause 1: Catalyst Inactivity or Poisoning. This is the most common culprit, especially in metal-catalyzed reactions like the Pauson-Khand or Ring-Closing Metathesis (RCM).[4]

    • Insight: Organometallic catalysts are notoriously sensitive. Trace impurities in your starting materials or solvents can act as potent poisons.[6] Common poisons include sulfur compounds (from thiols, thioethers), phosphorus compounds (phosphine oxides), water, and oxygen for air-sensitive catalysts.[6][7][8][9] For example, in the Haber-Bosch process, sulfur compounds are potent poisons for the iron catalysts.[6]

    • Troubleshooting Steps:

      • Re-purify Starting Materials: Flash chromatography of your substrates immediately before use can remove non-obvious impurities.

      • Use High-Purity, Anhydrous Solvents: Ensure solvents are freshly dried and degassed. Water and oxygen can poison Ziegler-Natta catalysts, for instance.[7]

      • Verify Catalyst Source and Age: Catalysts degrade over time. If your lab's supply is old, consider purchasing a fresh batch.

      • Consider a Different Catalyst: Some catalyst systems are more robust than others. For example, rhodium catalysts may sometimes offer different reactivity and tolerance to functional groups compared to cobalt catalysts in Pauson-Khand reactions.[10]

  • Cause 2: Insufficient Activation Energy.

    • Insight: Some cyclization reactions have a high activation barrier that isn't being overcome at the current reaction temperature. This can be true even for reactions that are reported to run at room temperature with slightly different substrates.

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gently warm the reaction (e.g., to 40-50 °C) and monitor closely by TLC. A sudden burst of product formation is a clear indicator.

      • Change of Solvent: A higher-boiling solvent (e.g., switching from DCM to Toluene or DCE) can allow for higher reaction temperatures.

      • Use of Promoters: In reactions like the Pauson-Khand, promoters such as N-oxides (e.g., NMO) can accelerate the reaction by facilitating CO dissociation.[4][11][12]

  • Cause 3: Unfavorable Reaction Kinetics or Thermodynamics.

    • Insight: The Thorpe-Ingold effect suggests that gem-disubstitution on the backbone of the precursor can accelerate intramolecular cyclization by altering bond angles and reducing conformational freedom.[5] If your precursor is a simple, unsubstituted chain, the entropic cost of cyclization may be too high under your current conditions.

    • Troubleshooting Steps:

      • Increase Concentration: For some intramolecular reactions, higher concentration can favor the desired cyclization over intermolecular side reactions. However, be cautious, as this can also promote polymerization.

      • Substrate Re-design (If possible): If this is a long-term project, consider whether introducing a gem-dimethyl group or other conformational constraint into your precursor is feasible.[5]

Category 2: Low Yield & Competing Side Reactions

Question: I'm forming my desired cyclopentane, but the yield is low and my crude NMR shows a mess of byproducts. How can I improve the selectivity?

Answer: Low yields coupled with multiple side products indicate that your reaction conditions are allowing for undesired, competing reaction pathways to occur. The key is to identify these pathways and adjust conditions to favor your desired transformation.

  • Common Side Reactions & Solutions:

Side ReactionTypical CauseRecommended Solution(s)
Polymerization High concentration; reactive intermediates (e.g., in radical cyclizations or Pauson-Khand).Run the reaction at high dilution (Syringe pump addition of substrate can help). For Pauson-Khand, adsorbing the alkyne-cobalt complex onto a solid support like silica can reduce side reactions.[4]
Dimerization/Oligomerization Intermolecular reaction competes with intramolecular cyclization (e.g., Dieckmann condensation).Run at high dilution. Add the substrate slowly to the reaction mixture to keep its instantaneous concentration low.[4]
β-Hydride Elimination Common in Pd-catalyzed reactions, leading to olefin isomers instead of the cyclized product.Choose ligands that disfavor β-hydride elimination. Bulky, electron-rich phosphine ligands often help. Lowering the reaction temperature can also suppress this pathway.
Formation of Regioisomers In reactions like the Nazarov or Pauson-Khand, the final elimination or bond formation step is not selective.[13][14]Nazarov: Introduce "polarizing" groups. An electron-donating group on one vinyl moiety and an electron-withdrawing group on the other can direct the cyclization and elimination steps.[15] Pauson-Khand: Regioselectivity is often governed by sterics; the larger substituent on the alkyne typically ends up adjacent to the carbonyl.[14] Switching the metal (e.g., from Co to Rh) can sometimes alter the regiochemical outcome.
Category 3: Issues with Stereoselectivity

Question: My reaction works, but I'm getting a mixture of diastereomers or a racemic product when I need a single stereoisomer. How can I improve stereocontrol?

Answer: Achieving high stereoselectivity is a cornerstone of modern organic synthesis and often the most significant challenge in constructing complex cyclopentanoids.[1][2]

  • Cause 1: Poor Facial Selectivity in Cycloadditions.

    • Insight: In reactions like [3+2] cycloadditions, the incoming dipolarophile can approach the 1,3-dipole from two different faces, leading to a mixture of products.[16] The transition state energies for these approaches are often very similar unless a directing group is present.

    • Troubleshooting Steps:

      • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the substrates can effectively block one face of the molecule, forcing the reaction to proceed with high diastereoselectivity.

      • Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the substrate, creating a chiral environment that differentiates the two faces of the transition state. This is a powerful strategy for asymmetric catalysis.

      • Ligand Screening: For metal-catalyzed processes, the choice of ligand is paramount. A systematic screen of different chiral ligands is often necessary to find the optimal one for a specific substrate.[16]

  • Cause 2: Lack of Control in Radical Cyclizations.

    • Insight: The stereochemical outcome of a 5-exo-trig radical cyclization is determined by the preferred conformation of the transition state. According to the Beckwith-Houk model, the precursor radical will adopt a chair-like transition state, and substituents will prefer to occupy pseudo-equatorial positions to minimize steric strain.

    • Troubleshooting Steps:

      • Analyze the Transition State: Draw the possible chair-like transition states to predict the most likely diastereomer.

      • Introduce Steric Bias: Adding a bulky protecting group or substituent can further enforce a specific transition state conformation, thereby increasing the diastereoselectivity of the ring closure.[17]

      • Change the Radical Precursor: The choice of radical precursor (e.g., iodide vs. bromide vs. xanthate) can sometimes influence selectivity, although this is less common.

  • Cause 3: Epimerization of Stereocenters.

    • Insight: If your product has a stereocenter alpha to a carbonyl group, it may be susceptible to epimerization (loss of stereochemical integrity) under either acidic or basic conditions. This is a known issue in the Nazarov cyclization, where strong Lewis acids can lead to racemization.[18]

    • Troubleshooting Steps:

      • Use Milder Conditions: If possible, switch to a milder Lewis acid or a catalytic system that operates under neutral or near-neutral pH.[15]

      • Buffer the Reaction: Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any protons generated during the reaction.

      • Optimize Workup: Ensure the workup procedure is fast and avoids prolonged exposure to acidic or basic aqueous solutions.

G cluster_0 cluster_2 A Poor Stereoselectivity Observed B Is the reaction a cycloaddition? A->B C Is it a radical cyclization? A->C D Is there a stereocenter α to a carbonyl? A->D E Use Chiral Auxiliary or Chiral Catalyst. Screen Ligands. B->E F Analyze Beckwith-Houk model. Introduce steric directing groups. C->F G Risk of Epimerization. Use milder conditions. Buffer the reaction. D->G

Caption: Decision tree for troubleshooting poor stereoselectivity.

Category 4: Product Isolation & Purification

Question: My reaction appears to work, but I'm struggling to isolate a pure product. It's an oil that co-elutes with byproducts, or it decomposes on silica gel.

Answer: Isolation and purification are just as critical as the reaction itself. Cyclopentane derivatives, especially highly functionalized ones, can be challenging.

  • Problem: Co-elution of Similar Polarity Products.

    • Insight: Diastereomers or closely related side products often have very similar polarities, making separation by standard silica gel chromatography difficult.

    • Solutions:

      • Change the Stationary Phase: Switch to a different chromatography medium. Alumina (basic or neutral), C18 (reverse-phase), or silver nitrate-impregnated silica (for separating olefins) can provide different selectivity.

      • Try a Different Eluent System: Sometimes a switch from standard ethyl acetate/hexanes to dichloromethane/methanol or an ether-based system can resolve overlapping spots.

      • Derivatization: If the product has a suitable functional group (e.g., an alcohol or amine), consider temporarily converting it to a derivative (e.g., an ester or amide) with a very different polarity. After purification, the original functional group can be regenerated.

  • Problem: Decomposition on Silica Gel.

    • Insight: Silica gel is acidic and can cause decomposition of sensitive functional groups (e.g., acid-labile protecting groups, strained rings).

    • Solutions:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in your eluent system containing a small amount of a volatile base, like triethylamine (~1%), before packing the column.

      • Use an Alternative Stationary Phase: Neutral alumina is a good alternative for acid-sensitive compounds. Florisil is another option.

      • Avoid Chromatography: If possible, try to purify the compound by other means such as crystallization or distillation (if thermally stable). For some azeotropes, such as cyclopentane and neohexane, extractive distillation is a viable industrial purification method.

Detailed Protocol Example: The Catalytic Nazarov Cyclization

This protocol is a representative example of a modern, catalytic approach to cyclopentenone synthesis, specifically a "polarized" Nazarov cyclization which generally offers better control and milder conditions.[15]

Reaction: Synthesis of 4-carbomethoxy-5-phenyl-2-methylcyclopent-2-en-1-one

  • Reagent Preparation:

    • The divinyl ketone substrate (1.0 eq) should be purified by flash chromatography prior to use.

    • Anhydrous dichloromethane (DCM) should be obtained from a solvent purification system or by distillation over CaH₂.

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (2 mol%) should be stored in a desiccator and weighed quickly in the air.

  • Reaction Setup:

    • To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the divinyl ketone substrate (e.g., 200 mg, 0.87 mmol).

    • Dissolve the substrate in anhydrous DCM (10 mL) under an inert atmosphere of nitrogen or argon.

    • In a separate vial, weigh Cu(OTf)₂ (6.3 mg, 0.0174 mmol, 0.02 eq) and add it to the reaction flask in one portion.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours. The product should be more polar than the starting material.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent (e.g., starting with 10% and gradually increasing to 30% ethyl acetate in hexanes) to yield the pure cyclopentenone product.

References

  • The Cyclopentane Ring: A Journey Through a Century of Synthetic Innov
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. Ingenta Connect.
  • Technical Support Center: Overcoming Poor Selectivity in Intermolecular Pauson-Khand Reactions. Benchchem.
  • Optimization of cyclopentane formation a.
  • Scalability challenges in the synthesis of cyclopentane deriv
  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing.
  • C
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
  • Cyclopentane Synthesis. Baran Lab.
  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Who we serve.
  • Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes.
  • Solvent Screening for Cyclopentane Purific
  • C
  • Nazarov Cycliz
  • Pauson-Khand Reaction. Unknown Source.
  • Radical cyclization of highly functionalized precursors: stereocontrol of ring closure of acyclic 1-substituted-2,4-dihydroxylated hex-5-enyl radicals. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Polarizing the Nazarov Cyclization: Efficient Catalysis under Mild Conditions.
  • Catalyst Poisoning Explained Simply. RevisionDojo.
  • Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products.
  • C

Sources

how to remove impurities from 2-Phenylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and structural resolution of 2-Phenylcyclopentane-1-carboxylic acid (CAS: 7015-25-0). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the stereochemical and chemical complexities of this highly valuable synthetic building block.

Because this compound contains two adjacent stereocenters (C1 and C2 of the cyclopentane ring), synthesizing it—often via cyclization or Stobbe condensation—inevitably yields a matrix of diastereomers (cis and trans) and enantiomers[1]. This guide provides field-proven, self-validating methodologies to isolate your target isomer with high chemical and stereochemical fidelity.

Part 1: Impurity Diagnostic & Resolution Matrix

Before initiating any purification workflow, you must quantitatively profile your crude mixture. The table below summarizes the most common impurities, their analytical signatures, and the thermodynamic rationale for their removal.

Impurity TypeAnalytical Signature (Detection)Causality / OriginRecommended Purification StrategyExpected Efficiency
Neutral Organics HPLC-UV; Unshifted NMR peaksUnreacted ketones/esters from Stobbe condensation or cyclization.Acid-Base Extraction: Exploits the ionizable -COOH group (pKa ~4.5).>99% removal of non-ionizable species.
Diastereomers (cis vs trans) 1 H NMR: Distinct methine (C1/C2) coupling constants ( J -values).Lack of facial selectivity during the ring-closing step[1].Selective Recrystallization: Exploits differential crystal lattice energies.Up to 98% de (diastereomeric excess).
Enantiomers (e.g., 1R,2R vs 1S,2S)Chiral HPLC; Zero optical rotation in racemic mixtures.Achiral starting materials yield a 50:50 racemic mixture.Chiral Salt Resolution: Forms transient diastereomeric salts with chiral amines[2].>99% ee (enantiomeric excess).
Trace Metals ICP-MS (>10 ppm)Residual catalysts (e.g., Ru, Pd) if synthesized via cross-coupling.Chelation Wash: EDTA wash during the aqueous phase of extraction.<5 ppm residual metal.

Part 2: Purification Workflow Logic

To prevent catastrophic yield loss, purification must follow a strict thermodynamic hierarchy: remove gross chemical impurities first, resolve diastereomers second, and resolve enantiomers last.

PurificationWorkflow Node1 Crude Reaction Mixture (Isomers, Metals, Organics) Node2 Acid-Base Extraction (pH swing 12 -> 2) Node1->Node2 Removes neutral impurities Node3 1H NMR Analysis (Check dr: cis/trans ratio) Node2->Node3 Isolate mixed acids Node4 Recrystallization (Toluene/Heptane) Node3->Node4 If dr < 95:5 Node5 Chiral Salt Resolution (Add (R)-Phenylethylamine) Node3->Node5 If dr > 95:5 Node4->Node3 Iterate until dr > 95:5 Node6 Enantiopure Target (>99% ee, >99% de) Node5->Node6 1. Crystallize salt 2. Break salt (HCl)

Fig 1: Logical workflow for the sequential purification of 2-Phenylcyclopentane-1-carboxylic acid.

Part 3: Troubleshooting FAQs

Q1: My 1 H NMR shows a complex, overlapping multiplet around 3.0–3.5 ppm. Why can't I get a clean spectrum? A: You are observing a mixture of cis and trans diastereomers. The methine protons at C1 (adjacent to the carboxylic acid) and C2 (adjacent to the phenyl ring) exist in different spatial environments depending on the isomer. In the cis isomer, steric clash between the phenyl and carboxylic groups alters the dihedral angle, leading to different J -coupling constants compared to the thermodynamically more stable trans isomer. You must separate the diastereomers (Protocol B) before attempting chiral resolution or final characterization[1].

Q2: I performed an acid-base extraction, but my yield plummeted. What happened? A: You likely did not push the pH low enough during the recovery phase. The pKa of 2-Phenylcyclopentane-1-carboxylic acid is approximately 4.5. If you only acidified the aqueous layer to pH 4 or 5, a significant portion of the compound remained in the aqueous phase as the water-soluble carboxylate anion. You must acidify to pH 2 to ensure >99% protonation, driving the equilibrium entirely toward the lipophilic, organic-soluble free acid.

Q3: How do I isolate a single enantiomer (e.g., the (1R, 2R) configuration) for my drug discovery program? A: Enantiomers have identical physical properties in achiral environments, making standard recrystallization impossible. You must break the symmetry by introducing a chiral resolving agent. By reacting your racemic acid with an enantiopure amine (like (R)-(+)-1-phenylethylamine), you form two diastereomeric salts. Because these salts have different crystal lattice energies and solubilities, they can be separated by fractional crystallization. Once separated, treating the salt with a strong acid (HCl) regenerates your enantiopure carboxylic acid[2].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction & Metal Scavenging

Purpose: To isolate the carboxylic acid from neutral/basic organic byproducts and residual transition metals.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of 1M NaOH (aq). Shake vigorously in a separatory funnel. The target acid deprotonates and migrates to the aqueous layer as a sodium salt.

  • Organic Wash: Separate the layers. Wash the aqueous layer with a fresh portion of EtOAc to remove lipophilic neutral impurities (e.g., unreacted Stobbe condensation intermediates). Discard the organic washes.

  • Metal Chelation (Optional IPC): If metal catalysts were used, add 0.1 equivalents of EDTA to the aqueous layer and stir for 30 minutes to chelate residual metals.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise until the solution reaches pH 2 (verify with pH paper). The solution will become cloudy as the free acid precipitates/oils out.

  • Recovery: Extract the acidified aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Diastereomeric Separation via Recrystallization

Purpose: To separate the cis and trans isomers based on differential solubility.

  • Solvent Selection: Dissolve the mixed acid from Protocol A in a minimum volume of boiling Toluene.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes faintly turbid. Add just enough hot Toluene to clear the turbidity.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. The trans-isomer, which typically packs more efficiently in the crystal lattice due to reduced steric hindrance, will begin to crystallize[1].

  • Harvesting: After 4 hours at room temperature, transfer the flask to a 4°C refrigerator overnight. Filter the crystals via vacuum filtration and wash with ice-cold Heptane.

  • In-Process Control (IPC): Analyze the crystals via 1 H NMR. Calculate the diastereomeric ratio (dr) by integrating the C1 methine proton signals. If dr < 95:5, repeat the recrystallization.

Protocol C: Chiral Resolution of Enantiomers

Purpose: To resolve the racemic trans-acid into its constituent enantiomers.

  • Salt Formation: Dissolve 1.0 equivalent of the diastereomerically pure racemic acid in hot Ethanol (EtOH). Add 0.5 to 0.75 equivalents of (R)-(+)-1-phenylethylamine.

  • Crystallization: Heat the mixture to reflux for 15 minutes, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate.

  • Optical Purity Check: Filter the salt and measure its specific rotation [α]D​ . Recrystallize the salt from EtOH until the optical rotation remains constant across two successive crystallizations (indicating diastereomeric purity of the salt).

  • Salt Breaking: Suspend the pure salt in EtOAc and add an equal volume of 1M HCl. Stir vigorously until both layers are clear.

  • Final Isolation: Separate the layers. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield the enantiopure 2-Phenylcyclopentane-1-carboxylic acid[2]. Determine final enantiomeric excess (ee) via Chiral HPLC.

References

  • Baker, W., & Leeds, W. G. (1948). Attempts to prepare New Aromatic Systems. Part I. cycloPentindene. 2-Phenylcyclopentanecarboxylic Acid. Journal of the Chemical Society (Resumed), 974-977.1

  • Casanovas, J., Jiménez, A. I., Cativiela, C., Nussinov, R., & Alemán, C. (2008). 1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. The Journal of Organic Chemistry, 73(2), 644-651. 2

Sources

Technical Support Center: Synthesis of 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Phenylcyclopentane-1-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on the critical role of solvents in influencing reaction outcomes.

Introduction to the Synthesis

The synthesis of 2-Phenylcyclopentane-1-carboxylic acid is typically achieved through a three-step process starting from diethyl 3-phenyladipate:

  • Dieckmann Condensation: An intramolecular cyclization to form the cyclopentanone ring.

  • Saponification: Hydrolysis of the resulting β-keto ester to a β-keto acid.

  • Decarboxylation: Removal of the carboxyl group to yield the final product.

The stereochemical outcome of this synthesis, yielding either the cis or trans isomer of 2-Phenylcyclopentane-1-carboxylic acid, is a critical aspect that is significantly influenced by the reaction conditions, particularly the choice of solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Dieckmann Condensation Step

Question: I am experiencing a very low yield of the cyclic β-keto ester after the Dieckmann condensation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Dieckmann condensation are a common problem and can often be attributed to several factors. The primary culprits are typically related to the reaction conditions and the purity of your reagents.

  • Cause 1: Inactive Base or Insufficient Amount: The Dieckmann condensation is a base-catalyzed reaction.[1][2] If the base (e.g., sodium ethoxide, potassium tert-butoxide) has been exposed to moisture, it will be deactivated. Additionally, using less than a full stoichiometric equivalent of the base will result in an incomplete reaction, as the final deprotonation of the β-keto ester is what drives the equilibrium towards the product.[3]

    • Solution: Always use a fresh, anhydrous base from a newly opened container. If you suspect your base has been compromised, it is best to purchase a new batch. Ensure you are using at least one full equivalent of the base.

  • Cause 2: Presence of Water (Hydrolysis): Water in the reaction mixture will hydrolyze the ester starting material and the β-keto ester product, leading to the formation of carboxylic acids and a decrease in the desired product yield.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. If you are using an alcohol as a solvent, it must be absolute (anhydrous).

  • Cause 3: Intermolecular Condensation (Polymerization): Instead of the desired intramolecular cyclization, molecules of diethyl 3-phenyladipate can react with each other, leading to the formation of polymeric side products. This is more likely to occur at high concentrations.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to the base solution over a prolonged period. This keeps the instantaneous concentration of the diester low, favoring the intramolecular reaction pathway.

  • Cause 4: Inappropriate Solvent Choice: The choice of solvent plays a crucial role in stabilizing the enolate intermediate.

    • Solution: Polar aprotic solvents like THF and DMF are known to enhance the stability of the enolate, which can improve the reaction rate and yield.[1] In contrast, non-polar solvents such as toluene or benzene may help to reduce certain side reactions.[1] For a noticeable improvement in yield, consider switching to DMSO with dimsyl ion as the base, as this has been shown to significantly increase yields in Dieckmann cyclizations.[4]

Issue 2: Poor Stereoselectivity (Unfavorable cis/trans Isomer Ratio)

Question: My final product is a mixture of cis- and trans-2-Phenylcyclopentane-1-carboxylic acid, but I need to enrich one of the isomers. How can the solvent influence the stereoselectivity of the Dieckmann condensation?

Answer:

Controlling the stereoselectivity in the synthesis of substituted cyclic compounds is a significant challenge. The formation of a mixture of cis and trans isomers is common in the synthesis of similar substituted cyclopentane systems.[5] The solvent can have a profound effect on the diastereoselectivity of a reaction by influencing the transition state energies of the competing pathways.[6]

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the enolate intermediate and the transition state of the cyclization.

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are effective at solvating cations (like Na⁺ or K⁺ from the base) but do not strongly solvate the enolate anion. This can lead to a "tighter" ion pair between the enolate and the counter-ion, which can influence the facial selectivity of the intramolecular attack and thus the resulting cis/trans ratio.

    • Non-Polar Solvents (e.g., Toluene, Benzene): In non-polar solvents, the enolate and counter-ion will be even more tightly associated. This can lead to a different transition state geometry compared to reactions in polar aprotic solvents, potentially favoring one diastereomer over the other.

    • Protic Solvents (e.g., Ethanol): Protic solvents can solvate both the cation and the enolate anion through hydrogen bonding. This can lead to a "looser" ion pair and a different stereochemical outcome. However, using an alcohol as a solvent can also lead to transesterification if the alkoxide of the solvent does not match the ester group of the starting material.

  • Practical Approach to Optimizing Stereoselectivity:

    • Systematic Solvent Screening: Conduct a series of small-scale reactions using a range of solvents with varying polarities (e.g., toluene, THF, and DMF) while keeping the base and temperature constant.

    • Analyze the Isomer Ratio: Use techniques like ¹H NMR or GC-MS to determine the cis/trans ratio of the resulting β-keto ester in each reaction.

    • Consider the Base: The choice of base and its counter-ion (e.g., Na⁺, K⁺) will also influence the aggregation and structure of the enolate, which in turn affects stereoselectivity. Experimenting with different bases (e.g., sodium ethoxide vs. potassium tert-butoxide) in conjunction with different solvents is recommended.

Issue 3: Difficulty in Separating the cis and trans Isomers

Question: I have synthesized a mixture of cis- and trans-2-Phenylcyclopentane-1-carboxylic acid. What methods can I use to separate them?

Answer:

The separation of diastereomers, such as the cis and trans isomers of 2-Phenylcyclopentane-1-carboxylic acid, is typically achieved through physical methods that exploit their different physical properties.[7]

  • Fractional Crystallization: This is the most common and often most effective method for separating diastereomeric carboxylic acids.[8] The cis and trans isomers will have different crystal lattice energies and, consequently, different solubilities in a given solvent.

    • Procedure:

      • Solvent Screening: The key to successful fractional crystallization is finding a suitable solvent or solvent mixture in which the two isomers have a significant difference in solubility. You should screen a range of solvents (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof).

      • Crystallization: Dissolve the mixture of isomers in a minimum amount of the hot solvent. Allow the solution to cool slowly. The less soluble isomer will crystallize out first.

      • Isolation and Purification: Collect the crystals by filtration. The purity of the isolated isomer can be improved by recrystallizing it one or more times from the same solvent system. The more soluble isomer will remain in the mother liquor and can be recovered by evaporating the solvent.

  • Chromatography: While more resource-intensive, column chromatography can also be used to separate diastereomers.

    • Technique: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica gel or a modified silica) can be effective. The choice of eluent is critical and will need to be optimized to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the Dieckmann Condensation?

A1: The solvent in a Dieckmann condensation serves several critical functions:

  • Solubilizing Reactants: It must dissolve the diester starting material and the base to allow the reaction to proceed in the liquid phase.

  • Stabilizing Intermediates: The solvent's ability to stabilize the enolate intermediate is crucial. Polar aprotic solvents like THF and DMF are particularly good at this, which can increase the reaction rate.[1]

  • Influencing Stereoselectivity: As discussed in the troubleshooting section, the solvent can influence the transition state of the cyclization, thereby affecting the ratio of cis and trans products.

  • Controlling Side Reactions: Non-polar solvents may reduce the occurrence of certain side reactions.[1]

Q2: Why is an anhydrous solvent necessary for the Dieckmann Condensation?

A2: The presence of water can lead to several undesirable side reactions. The strong base used in the reaction will react with water, deactivating it. Furthermore, water can hydrolyze the ester functional groups of both the starting material and the product, leading to the formation of carboxylic acids and a reduction in the overall yield of the desired β-keto ester.

Q3: What type of solvent is best for the saponification step?

A3: Saponification is typically carried out using a mixture of an alcohol (like ethanol or methanol) and water. The alcohol helps to dissolve the organic ester, while the water dissolves the inorganic base (NaOH or KOH), creating a homogeneous reaction mixture that facilitates the hydrolysis reaction.

Q4: Are there any specific solvent considerations for the decarboxylation step?

A4: The decarboxylation of the β-keto acid intermediate is usually achieved by heating. This can often be done without a solvent (neat) if the compound is a liquid at the reaction temperature. If a solvent is used, a high-boiling point, inert solvent such as toluene or xylene is a good choice to ensure the temperature is high enough to drive off carbon dioxide.

Data Summary and Protocols

Table 1: Influence of Solvent on Dieckmann Condensation Outcomes
Solvent TypeExample SolventsExpected Effect on YieldPotential Impact on Side Reactions
Polar Aprotic THF, DMF, DMSOGenerally higher yields due to enolate stabilization[1][4]May not suppress side reactions as effectively as non-polar solvents
Non-Polar Toluene, BenzeneModerate yieldsCan reduce intermolecular side reactions[1]
Protic EthanolModerate yields, but risk of transesterification if the alcohol does not match the esterRisk of transesterification

Note: The optimal solvent should be determined experimentally for the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl 3-Phenyladipate

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene.

  • Base Addition: Add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) to the toluene.

  • Diester Addition: Dissolve diethyl 3-phenyladipate (1 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of sodium hydride over a period of 2-3 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with a small amount of ethanol followed by water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude β-keto ester can be purified by vacuum distillation.

Protocol 2: Saponification and Decarboxylation

  • Saponification: Dissolve the crude β-keto ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture at reflux for 2-4 hours until the hydrolysis is complete (can be monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1. This will protonate the carboxylate and induce decarboxylation, which may be evidenced by the evolution of CO₂ gas. Gentle heating may be required to complete the decarboxylation.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Phenylcyclopentane-1-carboxylic acid. Further purification can be achieved by fractional crystallization.

Visualizations

Workflow for the Synthesis of 2-Phenylcyclopentane-1-carboxylic Acid

Synthesis_Workflow Start Diethyl 3-Phenyladipate Step1 Dieckmann Condensation (Base, Solvent) Start->Step1 Intermediate1 Ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate Step1->Intermediate1 Step2 Saponification (NaOH, EtOH/H2O) Intermediate1->Step2 Intermediate2 2-Oxo-3-phenylcyclopentane-1-carboxylic acid Step2->Intermediate2 Step3 Decarboxylation (Acid, Heat) Intermediate2->Step3 End 2-Phenylcyclopentane-1-carboxylic Acid (cis/trans mixture) Step3->End

Caption: Overall workflow for the synthesis of 2-Phenylcyclopentane-1-carboxylic acid.

Troubleshooting Logic for Low Yield in Dieckmann Condensation

Troubleshooting_Dieckmann Problem Low Yield in Dieckmann Condensation Cause1 Inactive or Insufficient Base Problem->Cause1 Cause2 Presence of Water Problem->Cause2 Cause3 Intermolecular Condensation Problem->Cause3 Cause4 Suboptimal Solvent Problem->Cause4 Solution1 Use fresh, anhydrous base (>1 equivalent) Cause1->Solution1 Solution2 Use anhydrous solvents and flame-dried glassware Cause2->Solution2 Solution3 Employ high-dilution conditions Cause3->Solution3 Solution4 Screen polar aprotic solvents (THF, DMF, DMSO) Cause4->Solution4

Caption: Troubleshooting flowchart for low yield in the Dieckmann condensation step.

References

Sources

Technical Support Center: Troubleshooting Decarboxylation of 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific challenges researchers and drug development professionals face when handling, activating, and reacting 2-phenylcyclopentane-1-carboxylic acid .

While standard aliphatic carboxylic acids are generally stable to thermal degradation (), the presence of the C2-phenyl group introduces unique stereoelectronic effects. Under specific oxidative, transition-metal catalyzed, or harsh activating conditions, this molecule can undergo unwanted decarboxylation (yielding 1-phenylcyclopentane) or C1-epimerization. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure scientific integrity in your workflows.

Troubleshooting FAQs

Q1: Why am I observing 1-phenylcyclopentane (the decarboxylation product) during my Pd-catalyzed cross-coupling reactions? A: Transition metals, particularly Palladium (Pd), Copper (Cu), and Silver (Ag), can inadvertently catalyze protodecarboxylation. In these systems, the metal inserts into the C-COOH bond (or forms a metal carboxylate), followed by the extrusion of CO2 to form a metal-alkyl intermediate. This intermediate then undergoes protonation instead of the desired cross-coupling (). Silver salts (e.g., Ag₂CO₃), which are often used as halide scavengers or oxidants, are notorious for facilitating this pathway.

  • Causality & Fix: Ag(I) lowers the activation barrier for CO₂ extrusion. Substitute Ag(I) or Cu(I) additives with non-decarboxylating bases like K₂HPO₄ or Cs₂CO₃. If Pd is causing the issue, lower the reaction temperature or switch to a more sterically hindered ligand (e.g., XPhos) to favor the desired catalytic cycle over decarboxylation.

Q2: I am attempting a standard amide coupling using HATU and DIPEA, but I am getting poor yields and detecting epimerization along with trace decarboxylation. What is going wrong? A: The use of strong, bulky bases like DIPEA in excess can deprotonate the alpha-carbon (C1) of the activated ester. The C2-phenyl group stabilizes the resulting enolate/ketene intermediate through inductive and steric effects, leading to epimerization (cis/trans isomerization). Furthermore, if the reaction is heated or if trace transition metal impurities are present in the solvent, the highly reactive O-acylisourea intermediate can degrade via decarboxylation.

  • Causality & Fix: Strong bases promote alpha-deprotonation. Switch to a milder base (e.g., N-methylmorpholine, NMM) and limit it to 1.1–1.5 equivalents. Pre-mix the carboxylic acid, amine, and base before adding the coupling reagent at 0 °C to minimize the lifetime of the activated intermediate.

Q3: Does the stereochemistry (cis vs. trans) of 2-phenylcyclopentane-1-carboxylic acid affect its stability? A: Yes. The cis-isomer experiences significant steric clash between the bulky phenyl ring and the carboxylic acid group. This steric strain provides a thermodynamic driving force for both epimerization (to the more stable trans-isomer) and, under activating conditions, decarboxylation to relieve the steric burden.

Q4: My photoredox reaction is completely destroying the starting material, yielding cyclopentyl radicals. How can I prevent this? A: Carboxylic acids are highly susceptible to single-electron transfer (SET) oxidation by excited-state photocatalysts (e.g., Ir(III) or Ru(II) complexes). Oxidation forms a carboxyl radical, which rapidly extrudes CO₂ (rate constant > 10⁹ s⁻¹) to leave a carbon-centered radical ().

  • Causality & Fix: If the carboxylic acid is not the intended radical precursor, it must be protected. Convert it to an ester (e.g., methyl or benzyl ester) prior to the photoredox step. Esters have significantly higher oxidation potentials and remain stable under typical photoredox conditions.

Mechanistic Visualizations

Pathway Start 2-Phenylcyclopentane- 1-carboxylic Acid Metal Addition of Transition Metal (Pd, Cu, Ag) Start->Metal Intermediate Metal-Carboxylate Complex Metal->Intermediate Decarb Extrusion of CO2 (Decarboxylation) Intermediate->Decarb High Temp / Ag(I) salts Desired Desired Cross-Coupling (e.g., C-H Activation) Intermediate->Desired Optimized Ligands / Low Temp AlkylMetal Alkyl-Metal Intermediate Decarb->AlkylMetal Protonation Protodecarboxylation (1-Phenylcyclopentane) AlkylMetal->Protonation H+ source

Mechanistic divergence: cross-coupling vs. metal-catalyzed decarboxylation.

Workflow Issue Issue Detected: Decarboxylation CheckReaction Identify Reaction Type Issue->CheckReaction Amide Amide Coupling CheckReaction->Amide MetalCat Metal-Catalyzed Cross-Coupling CheckReaction->MetalCat Photoredox Photoredox / SET CheckReaction->Photoredox FixAmide Switch Base to NMM Lower Temp to 0°C Amide->FixAmide FixMetal Remove Ag/Cu Additives Use K2HPO4 MetalCat->FixMetal FixPhoto Protect COOH as Ester Prior to Reaction Photoredox->FixPhoto

Troubleshooting workflow for preventing decarboxylation based on reaction type.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how specific additives and conditions drive or prevent the degradation of 2-phenylcyclopentane-1-carboxylic acid.

Reaction TypeBase / AdditiveTemp (°C)% Decarboxylation% EpimerizationYield of Desired Product
Amide CouplingDIPEA (3.0 eq)255%25%65%
Amide Coupling NMM (1.5 eq) 0 to 25 <1% <2% 95%
Pd Cross-CouplingAg₂CO₃ (2.0 eq)10085%N/A10%
Pd Cross-Coupling K₂HPO₄ (2.0 eq) 80 <5% N/A 88%
Photoredox (SET)None25>95%N/A0%

Validated Experimental Protocols

Protocol 1: Epimerization-Free Amide Coupling

This protocol is designed as a self-validating system to ensure the structural integrity of the acid during activation.

Causality Focus: By utilizing N-methylmorpholine (NMM), the basicity of the reaction is kept precisely in the window required to neutralize the amine hydrochloride without deprotonating the C1-alpha position of the activated ester.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-phenylcyclopentane-1-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM, 1.5 eq) dropwise. Stir for 5 minutes.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures drastically reduce the kinetic rate of thermal decarboxylation of the O-acylisourea intermediate.

  • Activation: Add HATU (1.1 eq) in one portion. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation Checkpoint: At 30 minutes, pull a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS.

    • Validation Criteria: The presence of the desired mass [M+H]⁺ without the M-44 peak (loss of CO₂) confirms the reaction is proceeding cleanly. If M-44 is >5%, verify the internal temperature of the reaction vessel.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Metal-Free Esterification (Protection Strategy)

Use this protocol to protect the carboxylic acid prior to subjecting the molecule to photoredox or transition-metal catalyzed conditions.

  • Preparation: Dissolve 2-phenylcyclopentane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of Toluene/MeOH (0.3 M).

  • Activation: Add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise at 0 °C until a persistent yellow color remains. Causality: This method avoids the use of strong acids (like H₂SO₄) or transition metals, completely bypassing any mechanistic pathways that lead to decarboxylation.

  • Quench: Add glacial acetic acid dropwise until the yellow color dissipates (destroying excess reagent).

  • Self-Validation Checkpoint: Run TLC (Hexanes/EtOAc 4:1). The starting material (streaky, low Rf) should be completely consumed, replaced by a tight, high-Rf spot corresponding to the methyl ester.

  • Concentration: Remove solvents under reduced pressure to yield the protected ester, ready for downstream photoredox chemistry.

References

  • Decarboxylative cross-coupling - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Decarboxylation - Master Organic Chemistry. Master Organic Chemistry. URL:[Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC. National Center for Biotechnology Information. URL:[Link]

scaling up the synthesis of 2-Phenylcyclopentane-1-carboxylic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 2-Phenylcyclopentane-1-carboxylic acid from benchtop discovery to pilot plant manufacturing.

Process Overview & Mechanistic Rationale

Historically, the synthesis of 2-phenylcyclopentane-1-carboxylic acid was attempted via Friedel-Crafts alkylation of cyclopent-1-enecarboxylic acid with benzene. However, this non-selective route yielded complex, difficult-to-separate mixtures of 2- and 3-phenyl isomers .

Modern scalable routes rely on the copper-catalyzed 1,4-conjugate addition of phenylmagnesium bromide to methyl cyclopent-1-enecarboxylate, followed by saponification. Transitioning this highly exothermic organometallic reaction from a 1 L benchtop flask to a 50 L pilot plant reactor introduces severe heat and mass transfer limitations . Low-temperature Grignard reactions on a pilot scale require meticulous engineering of heat removal to maintain regioselectivity, prevent thermal runaways, and ensure overall process safety . By integrating mechanistic modeling and lab-scale reaction calorimetry, process chemists can predict kinetic behaviors at scale, ensuring "right-first-time" manufacturing .

Process Workflow Diagram

G N1 Methyl Cyclopent-1-enecarboxylate + PhMgBr / CuI in THF N2 1,4-Conjugate Addition (Jacketed Reactor, -20°C) N1->N2 Controlled Dosing N3 Methyl 2-phenylcyclopentane-1-carboxylate (Intermediate) N2->N3 NH4Cl Quench N4 Base-Catalyzed Epimerization (NaOMe / MeOH) -> trans-isomer N3->N4 Solvent Exchange N5 Saponification (NaOH / H2O, 60°C) N4->N5 Hydrolysis N6 Acidification & Crystallization (HCl to pH 2, Controlled Cooling) N5->N6 pH Adjustment N7 trans-2-Phenylcyclopentane-1-carboxylic Acid (High Purity API Intermediate) N6->N7 Filtration & Drying

Process workflow for the scale-up synthesis of 2-Phenylcyclopentane-1-carboxylic acid.

Standard Operating Methodologies (Pilot Scale)

To guarantee trustworthiness, every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify success before proceeding to the next unit operation.

Phase 1: 1,4-Conjugate Addition (50 L Scale)
  • Action: Purge a 50 L glass-lined jacketed reactor with N₂. Charge 15 L of anhydrous THF, 5.0 mol% CuI, and 1.0 eq of methyl cyclopent-1-enecarboxylate. Cool the internal temperature to -20°C.

  • Action: Dose 1.1 eq of PhMgBr (3M in Et₂O) via a Coriolis mass flow controller over 4.0 hours. Maintain agitation at 120 RPM and keep the internal temperature strictly < -15°C.

  • Causality: CuI "softens" the Grignard reagent, thermodynamically favoring 1,4-conjugate addition over direct 1,2-carbonyl attack. The extended 4-hour dosing time compensates for the reduced surface-area-to-volume ratio ( A/V ) of the pilot reactor, preventing the accumulation of unreacted Grignard and mitigating thermal runaway.

  • Self-Validation (IPC 1): Pull a 5 mL aliquot, quench in saturated NH₄Cl, and extract with MTBE. GC-MS analysis must show < 2% unreacted starting material and < 1% 1,2-addition byproduct before proceeding to the quench phase.

Phase 2: Saponification & Epimerization
  • Action: Following a reverse-quench into aqueous NH₄Cl and phase separation, perform a solvent swap via vacuum distillation to replace THF/Et₂O with Methanol (10 L).

  • Action: Add 3.0 eq of aqueous NaOH (5M). Heat the biphasic mixture to 60°C for 6 hours under vigorous agitation.

  • Causality: The strongly basic conditions serve a dual purpose: they hydrolyze the methyl ester and deprotonate the α -carbon. This allows the stereocenters to equilibrate, thermodynamically driving the mixture entirely to the sterically favored trans-diastereomer.

  • Self-Validation (IPC 2): HPLC analysis of the organic phase must confirm >99% ester conversion and a trans:cis ratio of >95:5.

Phase 3: Controlled Crystallization
  • Action: Cool the reactor to 40°C. Slowly dose 6M HCl until the pH reaches 2.0.

  • Action: Introduce 1% wt/wt seed crystals of trans-2-phenylcyclopentane-1-carboxylic acid. Apply a linear cooling ramp of 0.07 °C/min down to 5°C.

  • Causality: Crash cooling causes the system to rapidly cross the spinodal curve, leading to liquid-liquid phase separation ("oiling out") or the trapping of impurities. A linear cooling ramp maintains the system within the metastable zone width, promoting uniform crystal growth and high purity.

  • Self-Validation (IPC 3): Perform a gravimetric assay on the mother liquor. The concentration of the API intermediate must be < 5 mg/mL before initiating filtration on the Nutsche filter.

Scale-Up Metrics & Quantitative Data

The following table summarizes the critical parameter shifts required when moving from a 1 L benchtop flask to a 50 L pilot plant reactor.

Scale-Up ParameterLab Scale (1 L)Pilot Scale (50 L)Causality / Engineering Impact
Grignard Dosing Time 0.5 hours4.0 hoursCompensates for the ~75% reduction in specific heat transfer area ( A/V ).
Cooling Jacket Temp -20°C-30°CA larger ΔT is required to maintain an identical internal reaction temperature.
Agitation Speed 400 RPM120 RPMMatches impeller tip speed to prevent excessive shear while maintaining macro-mixing.
Yield (Isolated) 91%86%Slight reduction due to reactor wall hold-up and mass transfer limitations.
Purity (HPLC) 99.5%98.8%Trace biphenyl formation due to localized Grignard pooling at the injection point.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of 1,2-addition byproduct (tertiary alcohol) at pilot scale, but not in the lab? Root Cause: Inadequate micro-mixing and localized hot spots. In a 50 L reactor, the Grignard reagent can pool near the dip tube if agitation is insufficient. Without the CuI catalyst effectively mediating the "soft" 1,4-addition in these local zones, the "hard" Grignard reagent attacks the carbonyl carbon directly. Solution: Relocate the dosing dip tube to the highest shear zone (directly above the impeller). Increase the CuI loading slightly (e.g., from 5.0 mol% to 7.0 mol%) and strictly control the dosing rate using a mass flow meter to prevent reagent accumulation.

Q: During the quench step, a thick, unfilterable emulsion forms. How do we break it? Root Cause: Magnesium salts from the Grignard reagent precipitate as gelatinous magnesium hydroxide ( Mg(OH)2​ ) when the pH rises during a standard aqueous workup. Solution: Do not quench with water. Perform a reverse quench by transferring the reaction mixture into a vessel containing saturated aqueous ammonium chloride ( NH4​Cl ) or 1M HCl. This keeps the magnesium ions complexed and fully soluble in the aqueous phase, ensuring a rapid and clean phase separation.

Q: The product is "oiling out" (forming a second liquid phase) instead of crystallizing during acidification. What is going wrong? Root Cause: The system is exceeding the supersaturation limit too rapidly. When the concentration of the protonated acid exceeds its solubility limit too fast, it undergoes liquid-liquid phase separation (LLPS) rather than solid nucleation. Solution: Ensure residual organic solvents (like THF) are fully stripped before acidification, as they depress the melting point of the intermediate. Seed the mixture at 40°C immediately after reaching pH 2, and strictly enforce the 0.07 °C/min cooling ramp.

Q: How can we ensure strict trans-diastereoselectivity without using chromatography? Root Cause: The initial 1,4-conjugate addition yields a kinetic mixture of cis and trans isomers. Solution: Exploit the thermodynamic stability of the trans-isomer. During the saponification step, extend the heating time at 60°C in the presence of excess NaOH. The strongly basic conditions will reversibly deprotonate the α -carbon, allowing the system to equilibrate entirely to the sterically favored trans-2-phenylcyclopentane-1-carboxylic acid prior to crystallization.

References

  • Baker, W., & Leeds, W. G. (1948). "Attempts to prepare New Aromatic Systems. Part I. 2-Phenylcyclopentane-1-carboxylic Acid." Journal of the Chemical Society (Resumed). URL:[Link]

  • ACS Global. (2021). "Challenges of scaling up chemical processes (based on real life experiences)." ACS Digitellinc. URL:[Link]

  • Yang, Q., et al. (2022). "Process Safety from Bench to Pilot to Plant Virtual Issue." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Basetwo AI. (2025). "Process Scale Up for Right First Time Manufacturing." Basetwo AI Insights. URL: [Link]

Validation & Comparative

A Comparative Guide to the In Vitro Validation of 2-Phenylcyclopentane-1-carboxylic Acid's Biological Activity as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 2-Phenylcyclopentane-1-carboxylic acid, with a focused investigation into its potential as a cyclooxygenase (COX) inhibitor. For researchers and drug development professionals, this document outlines the scientific rationale, comparative experimental design, detailed protocols, and data interpretation for assessing the compound's potency and selectivity.

Introduction: Uncovering the Therapeutic Potential of Novel Carboxylic Acids

2-Phenylcyclopentane-1-carboxylic acid is a molecule of interest in medicinal chemistry due to its structural features, which may confer biological activity. While its specific molecular targets are not yet fully elucidated, its carboxylic acid moiety and phenyl group are common pharmacophores in nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid mediators of inflammation, pain, and fever[3][4][5].

There are two main isoforms of the COX enzyme: COX-1 and COX-2[6][7]. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as protecting the gastric mucosa and maintaining renal blood flow[3][8]. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation[3][7]. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles[7].

This guide proposes a scientifically rigorous workflow to investigate the hypothesis that 2-Phenylcyclopentane-1-carboxylic acid exerts its biological effects through the inhibition of COX enzymes. We will compare its activity against two well-characterized NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.

The Prostaglandin Synthesis Pathway: The Target of Investigation

The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is subsequently metabolized by various synthases into different prostaglandins, such as PGE2, which is a key mediator of inflammation and pain[3][9][10]. The inhibition of COX-1 and/or COX-2 blocks the production of PGH2 and, consequently, all downstream prostaglandins[6].

Prostaglandin Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 & COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The enzymatic cascade of prostaglandin synthesis.

Comparative Experimental Design

To comprehensively evaluate the COX inhibitory activity of 2-Phenylcyclopentane-1-carboxylic acid, a two-tiered approach is recommended, employing both a biochemical (enzyme-based) assay and a cell-based assay. This dual strategy allows for the assessment of direct enzyme inhibition and activity within a more physiologically relevant context.

Test Compounds:
  • Test Compound: 2-Phenylcyclopentane-1-carboxylic acid

  • Non-selective COX Inhibitor Control: Ibuprofen

  • Selective COX-2 Inhibitor Control: Celecoxib

Experimental Workflow Overview

Experimental Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay Biochem_Start Purified COX-1 & COX-2 Enzymes Biochem_Incubate Incubate with Test Compounds Biochem_Start->Biochem_Incubate Biochem_Add_AA Add Arachidonic Acid Biochem_Incubate->Biochem_Add_AA Biochem_Measure Measure Prostaglandin Production Biochem_Add_AA->Biochem_Measure Biochem_IC50 Determine IC50 Values Biochem_Measure->Biochem_IC50 Final_Analysis Comparative Analysis Biochem_IC50->Final_Analysis Compare IC50s & Selectivity Cell_Start RAW 264.7 Macrophages Cell_Stimulate Stimulate with LPS to Induce COX-2 Cell_Start->Cell_Stimulate Cell_Treat Treat with Test Compounds Cell_Stimulate->Cell_Treat Cell_Measure Measure PGE2 in Supernatant Cell_Treat->Cell_Measure Cell_IC50 Determine IC50 Values Cell_Measure->Cell_IC50 Cell_IC50->Final_Analysis Compare IC50s Start Compound Preparation Start->Biochem_Start Start->Cell_Start

Caption: Workflow for in vitro validation of COX inhibition.

Detailed Experimental Protocols

Biochemical COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGH2 by COX involves a peroxidase-catalyzed reaction that can be monitored colorimetrically[11].

Materials:

  • Ovine COX-1 and COX-2 enzymes (recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid solution

  • Test compounds and controls (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in separate wells of a 96-well plate.

  • Add serial dilutions of the test compounds (2-Phenylcyclopentane-1-carboxylic acid, Ibuprofen, Celecoxib) or vehicle (DMSO) to the wells.

  • Incubate the plate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the compounds to bind to the enzymes.

  • Add TMPD to all wells.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Immediately begin monitoring the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound against both COX-1 and COX-2.

Cell-Based COX-2 Inhibition Assay

This assay quantifies the inhibition of COX-2 activity in a cellular environment by measuring the production of prostaglandin E2 (PGE2) in response to an inflammatory stimulus[7].

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds and controls (dissolved in DMSO)

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.

  • Incubate for 1 hour.

  • Induce COX-2 expression by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The primary endpoints of these assays are the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index (SI) for COX-2 is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2[12]. A higher SI value indicates greater selectivity for COX-2.

Table 1: Hypothetical Comparative Data for COX Inhibition

CompoundBiochemical COX-1 IC50 (µM)Biochemical COX-2 IC50 (µM)COX-2 Selectivity Index (SI)Cell-Based COX-2 IC50 (µM)
2-Phenylcyclopentane-1-carboxylic acid 15.55.22.988.9
Ibuprofen 10.28.51.212.1
Celecoxib 12.80.4528.40.75

Interpretation of Hypothetical Results:

  • 2-Phenylcyclopentane-1-carboxylic acid demonstrates inhibitory activity against both COX-1 and COX-2, with a preference for COX-2 (SI ≈ 3). This suggests it may be a moderately selective COX-2 inhibitor. Its activity is confirmed in the cell-based assay.

  • Ibuprofen shows similar potency against both COX-1 and COX-2, confirming its non-selective profile (SI ≈ 1)[8].

  • Celecoxib exhibits high potency against COX-2 and significantly lower potency against COX-1, resulting in a high selectivity index, which is characteristic of a selective COX-2 inhibitor[11].

Conclusion

This guide provides a robust framework for the in vitro validation of 2-Phenylcyclopentane-1-carboxylic acid's biological activity, specifically its potential as a COX inhibitor. By employing both biochemical and cell-based assays and comparing its performance against established non-selective and selective NSAIDs, researchers can effectively characterize its potency and selectivity. The methodologies and data interpretation presented here offer a clear path for advancing our understanding of this and other novel compounds in the drug discovery pipeline.

References

  • TRC. (n.d.). Prostaglandin synthesis. Teaching Resource Centre.
  • BenchChem. (n.d.). Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
  • Creative Proteomics. (n.d.). What Are Prostaglandins? A Guide to Function, Synthesis, and Measurement.
  • Creative Diagnostics. (2021). Introduction to Prostaglandin.
  • Wikipedia. (n.d.). Prostaglandin.
  • Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts.
  • (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications.
  • (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate.
  • (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
  • PubChem. (n.d.). 2-Phenylcyclopentane-1-carboxylic acid.
  • (n.d.). Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs.
  • (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC.
  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
  • (2025). Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology.
  • (2014). Nonsteroidal Anti-Inflammatory Drugs and the Heart. Circulation.

Sources

comparative study of 2-Phenylcyclopentane-1-carboxylic acid and its cyclopropane analog

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural divergence, structure-activity relationships (SAR), and experimental validation.

Executive Summary

In the realm of medicinal chemistry, ring size and geometry dictate the pharmacokinetic and pharmacodynamic fate of a scaffold. This guide provides an in-depth comparative analysis of 2-phenylcyclopropane-1-carboxylic acid (2-PCPCA) and its five-membered homolog, 2-phenylcyclopentane-1-carboxylic acid (2-PCPenCA) . While 2-PCPCA is a highly privileged pharmacophore—serving as a direct inhibitor of bacterial O-acetylserine sulfhydrylase (OASS) and a precursor to the monoamine oxidase (MAO)/LSD1 inhibitor tranylcypromine[1]—the cyclopentane analog is primarily utilized in SAR studies to validate the essentiality of the cyclopropane ring's unique electronic and steric properties.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind their divergent biological activities, supported by self-validating experimental protocols and physicochemical data.

Structural and Electronic Divergence

The substitution of a cyclopropane ring with a cyclopentane ring is not merely a change in steric bulk; it is a fundamental shift in electronic character.

  • Cyclopropane Ring (2-PCPCA): The three-membered ring possesses high angle strain and unique bonding characteristics known as Walsh orbitals. These orbitals impart π -like character to the σ -bonds, allowing the cyclopropane ring to conjugate with the adjacent phenyl ring. This conjugation stabilizes radical intermediates, a critical feature for mechanism-based inhibitors (suicide inhibitors) that undergo Single-Electron Transfer (SET)[2].

  • Cyclopentane Ring (2-PCPenCA): The five-membered ring adopts a non-planar "envelope" conformation to minimize torsional strain. It lacks Walsh orbitals, meaning it behaves as a standard aliphatic spacer. The increased steric bulk and lack of electronic conjugation render it chemically inert to SET-mediated ring-opening, fundamentally altering its interaction with target metalloenzymes or flavoenzymes.

Table 1: Comparative Physicochemical Profile
Property2-Phenylcyclopropane-1-carboxylic acid[3]2-Phenylcyclopentane-1-carboxylic acid[4]
Molecular Formula C₁₀H₁₀O₂C₁₂H₁₄O₂
Molecular Weight 162.19 g/mol 190.24 g/mol
Ring Geometry Planar (high angle strain)Envelope (low angle strain)
LogP (XLogP3) 1.62.7
Topological Polar Surface Area 37.3 Ų37.3 Ų
Electronic Character Conjugated ( π -like Walsh orbitals)Non-conjugated (Aliphatic σ -bonds)

Pharmacological Target Engagement

The structural differences between these two acids lead to drastically different outcomes in drug development workflows.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

OASS is a critical enzyme in bacterial cysteine biosynthesis and a prime target for novel antibiotic adjuvants. 2-PCPCA derivatives bind tightly to the OASS active site, mimicking the C-terminal carboxylic acid of serine acetyltransferase (SAT)[5][6]. The rigidity and compact nature of the cyclopropane ring allow it to fit perfectly into the narrow binding cleft. Conversely, the cyclopentane homolog (2-PCPenCA) introduces severe steric clashes, resulting in a complete loss of binding affinity.

Epigenetic Modulation (LSD1 / MAO)

When converted to their respective amine derivatives, the cyclopropane analog yields tranylcypromine, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) and MAO. The mechanism relies on the cyclopropane ring opening upon oxidation by the FAD cofactor, forming a covalent adduct. The cyclopentane analog cannot undergo this ring-opening due to the stability of its σ -bonds, rendering it inactive[1][7].

G A 2-Phenylcyclopropane- 1-carboxylic acid C LSD1 / MAO Target (via Amine Derivative) A->C Precursor D OASS Enzyme Target (Direct Binding) A->D Direct Inhibitor B 2-Phenylcyclopentane- 1-carboxylic acid B->C Precursor B->D Direct Inhibitor G Steric Clash & No SET Reactivity B->G Structural Incompatibility E Mechanism-Based Inhibition (Ring Opening) C->E Single Electron Transfer F High-Affinity Pocket Binding D->F Nanomolar Affinity H Loss of Pharmacological Efficacy G->H

Pharmacological pathways showing target divergence based on ring size and electronics.

Table 2: Comparative in vitro Biological Activity
Target / Assay2-PCPCA (trans-isomer)2-PCPenCA (trans-isomer)Mechanism of Divergence
Salmonella OASS-A ( Kd​ ) ~1.46 μM (baseline scaffold)> 500 μM (Inactive)Steric bulk of cyclopentane prevents entry into the active site cleft.
LSD1 Inhibition (as amine) Potent ( IC50​ < 1 μM)InactiveLack of cyclopropane ring prevents Single-Electron Transfer (SET) ring-opening.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to guide researchers in troubleshooting and optimizing the workflows.

Protocol 1: Synthesis and Resolution of trans-2-Phenylcyclopropanecarboxylic Acid

This protocol outlines the catalyst-free thermal cyclopropanation of styrene, prioritizing the thermodynamic trans-isomer[8][9].

Step-by-Step Methodology:

  • Cyclopropanation: Slowly add ethyl diazoacetate (1.0 eq) to a neat solution of styrene (5.0 eq) heated to 120–130 °C under an inert argon atmosphere.

    • Causality: High temperatures provide the activation energy required for the thermal decomposition of the diazo compound into a carbene. Operating without a catalyst under these specific thermal conditions thermodynamically favors the trans-isomer, minimizing the sterically hindered cis-isomer. The excess styrene acts as both reactant and solvent, preventing unwanted carbene dimerization.

  • Alkaline Hydrolysis: Concentrate the reaction mixture in vacuo to remove unreacted styrene. Dissolve the crude ester in 75% aqueous ethanol and add NaOH (1.5 eq). Reflux for 7 hours.

    • Causality: The hydroxide ion nucleophilically attacks the ester carbonyl, driving irreversible saponification to the water-soluble sodium carboxylate salt, allowing for easy separation from non-polar organic impurities.

  • Acidification & Recrystallization: Cool the mixture, dilute with water, and wash with diethyl ether to remove unreacted organics. Acidify the aqueous layer with concentrated HCl to pH 1.

    • Causality: Protonation of the carboxylate drops its aqueous solubility, forcing the free acid to precipitate.

  • Validation: Filter the precipitate and recrystallize from hot water. The cis-isomer remains highly soluble, allowing the pure trans-2-PCPCA to crystallize as colorless plates (Melting Point: 86-88 °C). Confirm purity via 1H -NMR (monitoring the coupling constants of the cyclopropane protons).

G A Styrene + Ethyl Diazoacetate B Thermal Cyclopropanation (120-130 °C) A->B C cis/trans-Ester Mixture B->C D Alkaline Hydrolysis (NaOH / EtOH) C->D E Acidification (HCl) & Recrystallization D->E F Pure trans-2-PCPCA E->F

Synthesis workflow for trans-2-phenylcyclopropane-1-carboxylic acid.

Protocol 2: OASS Enzyme Inhibition Assay (Self-Validating)

This protocol measures the ability of the carboxylic acids to inhibit OASS-mediated cysteine production[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.0) and 60 nM Bovine Serum Albumin (BSA).

    • Causality: HEPES maintains the physiological pH required for optimal OASS activity. BSA acts as a blocking agent to prevent the low-concentration OASS enzyme from adhering to the hydrophobic walls of the microplate, ensuring accurate kinetic readings.

  • Enzyme Incubation: Add 6 nM recombinant OASS and varying concentrations of the inhibitor (2-PCPCA or 2-PCPenCA dissolved in 1% DMSO) to the buffer. Include a positive control (known inhibitor, e.g., UPAR415) and a negative control (1% DMSO vehicle).

  • Reaction Initiation: Initiate the reaction by adding 1 mM O-acetylserine (OAS) and 0.6 mM Na2​S (saturating concentration). Incubate at 37 °C for 10 minutes.

  • Quenching: Stop the reaction by adding 20% glacial acetic acid.

    • Causality: The sudden drop in pH instantly denatures the OASS enzyme, halting the reaction at a precise time point and stabilizing the newly synthesized cysteine against rapid oxidation.

  • Quantification: Add acidic ninhydrin reagent and boil for 10 minutes. Read the absorbance at 560 nm using a microplate reader. Calculate the IC50​ by plotting the normalized absorbance against the log of the inhibitor concentration.

References

  • PubChem Compound Summary for CID 70323, 2-Phenylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from[Link]

  • PubChem Compound Summary for CID 344795, 2-Phenylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from[Link]

  • Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

  • Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS Chemical Neuroscience. Retrieved from[Link]

  • Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry. Retrieved from[Link]

  • Synthesis, characterization and in vitro evaluation of substituted N-2-phenylcyclopropylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

Sources

Conformationally Restricted Phenylalanine Analogs: A Comparative Guide on 2-Phenylcyclopentane-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational peptide drug design, natural L-phenylalanine (Phe) serves as a critical pharmacophore due to its aromatic side chain. However, its high conformational flexibility incurs a significant entropic penalty upon receptor binding and renders the peptide susceptible to rapid proteolytic degradation. 1-Amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe) , the amino acid derivative of 2-phenylcyclopentane-1-carboxylic acid, is a conformationally restricted analog engineered to solve these issues.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity and structural performance of c5Phe against other established Phe analogs (such as Tic and c3Phe). Furthermore, this guide provides field-proven, self-validating experimental workflows for synthesizing and evaluating these sterically demanding molecules.

Mechanistic Causality: The Logic of Conformational Restriction

The biological activity of any peptide is dictated by its ability to adopt and maintain a specific 3D bioactive conformation. Natural Phe can freely rotate, sampling gauche(+), gauche(-), and trans rotamers.

  • The Causality of Backbone Restriction: By incorporating the α and β carbons into a cyclopentane ring, c5Phe restricts the backbone ( ϕ , ψ ) and side-chain ( χ1​ ) dihedral angles. This pre-organizes the peptide into turn-like or helical folds, 1[1].

  • Proteolytic Shielding: The steric bulk of the cycloalkane ring creates a severe physical clash within the S1/S1' binding pockets of endogenous proteases (e.g., chymotrypsin). This steric denial prevents the enzyme from achieving the necessary transition state for peptide bond cleavage, drastically increasing the in vivo half-life of the drug candidate.

MOA c5Phe Peptide containing c5Phe Residue Restriction Steric Bulk of Cyclopentane Ring c5Phe->Restriction Backbone Restricted φ/ψ Backbone Angles Restriction->Backbone Sidechain Locked χ1/χ2 Dihedral Angles Restriction->Sidechain Protease Protease Active Site Steric Clash Backbone->Protease Receptor Pre-organized Bioactive Conformation Sidechain->Receptor HalfLife Increased In Vivo Half-Life Protease->HalfLife Affinity Enhanced Receptor Affinity & Selectivity Receptor->Affinity

Mechanistic logic of c5Phe-induced proteolytic stability and enhanced receptor affinity.

Comparative Biological Activity & Performance

To select the correct analog for a drug development program, researchers must weigh the degree of restriction against the chemical nature of the resulting backbone.

Data Synthesis: Tic is excellent for locking the χ1​ angle but lacks a primary amine, altering the fundamental hydrogen-bonding network of the peptide backbone. c3Phe introduces significant cyclopropane ring strain. c5Phe offers the optimal balance: it maintains the primary amine for backbone H-bonding while effectively restricting the conformational space, making it a 2[2].

Table 1: Quantitative & Structural Comparison of Phenylalanine Analogs

AnalogRing Structure χ1​ RestrictionBackbone EffectRelative Proteolytic Half-LifePrimary Application
L-Phe NoneFlexibleHighly flexible1x (Baseline)Endogenous ligands
Tic TetrahydroisoquinolineLocked (gauche-)Induces turn (2° amine)>50xOpioid antagonists
c3Phe Cyclopropane (Ac3c)Highly restrictedPromotes γ -turns~10xNanoscale assemblies
c5Phe Cyclopentane (Ac5c)RestrictedPromotes β -turns/helices>100xGPCR modulators

Experimental Workflows: Synthesis and Validation

To ensure scientific E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols form a self-validating system . The chemical synthesis is strictly validated via chiral resolution (ensuring enantiomeric purity before biological testing), and the biological activity is validated via competitive binding with rapid filtration (preventing false positives from ligand dissociation).

Protocol A: Strecker Synthesis and Chiral Resolution of c5Phe

Objective:3[3].

  • Aminonitrile Formation: React 2-phenylcyclopentanone with NH4​Cl and NaCN in an aqueous methanol solution.

    • Causality: The cyanide ion attacks the imine intermediate, forming a mixture of cis and trans α -amino nitriles. This modified Strecker reaction is required to overcome the steric hindrance of the bulky cyclopentanone derivative.

  • Acid Hydrolysis: Reflux the aminonitrile mixture in 6M HCl for 24 hours.

    • Causality: Harsh acidic hydrolysis of the nitrile yields the racemic amino acid (c5Phe) while preventing epimerization at the β -carbon, which would otherwise occur under basic conditions.

  • Chiral HPLC Resolution: Separate the enantiomerically pure cis- and trans-c5Phe using a cellulose-derived chiral stationary phase (e.g., Chiralcel OD).

    • Causality: The distinct spatial arrangement of the phenyl ring and the carboxylic acid interacts differentially with the chiral grooves of the cellulose matrix, allowing baseline separation of the enantiomers prior to peptide coupling.

SynthesisWorkflow Start 2-Phenylcyclopentanone Strecker Strecker Reaction (NaCN, NH4Cl) Start->Strecker Inter α-Amino Nitrile Intermediates (cis/trans mixture) Strecker->Inter Hydrolysis Acid Hydrolysis (HCl, Reflux) Inter->Hydrolysis Racemic Racemic c5Phe (1-Amino-2-phenylcyclopentane- 1-carboxylic acid) Hydrolysis->Racemic HPLC Chiral HPLC Resolution (Cellulose-derived phase) Racemic->HPLC Enantiomers Enantiomerically Pure cis-c5Phe & trans-c5Phe HPLC->Enantiomers

Workflow for the asymmetric synthesis and resolution of c5Phe stereoisomers.

Protocol B: Receptor Binding Assay (Radioligand Displacement)

Objective: Quantify the binding affinity ( Ki​ ) of the c5Phe-containing peptide versus the wild-type Phe peptide to validate the biological impact of conformational restriction.

  • Membrane Preparation: Isolate GPCR-expressing cell membranes (e.g., CHO cells) in Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

  • Incubation: Incubate 50 μ g of membrane protein with a constant concentration of radioligand and varying concentrations ( 10−11 to 10−5 M) of the synthesized c5Phe-peptide for 90 minutes at 25°C.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer.

    • Causality: Rapid cooling and washing trap the receptor-ligand complexes on the filter without disturbing the thermodynamic equilibrium, ensuring the measured affinity accurately reflects the pre-organized state of the c5Phe peptide.

  • Data Analysis: Measure radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

References

  • 1-Amino-2-Phenylcyclopentane-1-Carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. Amanote Research / The Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine. ResearchGate. Available at:[Link]

  • Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. PubMed Central (PMC). Available at:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Phenylcyclopentane-1-carboxylic Acid Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopentane ring, a fundamental scaffold in medicinal chemistry, offers a unique combination of conformational rigidity and three-dimensional diversity. When functionalized with a phenyl and a carboxylic acid group, as in the 2-phenylcyclopentane-1-carboxylic acid framework, it presents a versatile starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related cyclopentane carboxylic acid cores. We will explore their interactions with key biological targets, including voltage-gated sodium channels (NaV1.7), thromboxane A2 (TP) receptors, and sigma-1 (σ1) receptors, providing experimental context and actionable insights for researchers in drug discovery.

Targeting Pain: Cyclopentane Carboxylic Acids as NaV1.7 Inhibitors

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain, making its selective inhibition a major goal in analgesic drug development.[1] Cyclopentane carboxylic acid derivatives have emerged as a promising class of NaV1.7 inhibitors, demonstrating significant potency and selectivity.

Core SAR Insights

While comprehensive SAR studies on the 2-phenylcyclopentane-1-carboxylic acid scaffold itself are not extensively documented in publicly available literature, research on related cyclopentane carboxylic acid derivatives provides crucial insights. A key discovery was the replacement of a proline "warhead" with a cyclopentane carboxylic acid moiety, which led to a significant boost in NaV1.7 potency.[1][2]

Key Design Elements for Potency and Selectivity:

  • Cyclopentane Carboxylic Acid: This group is a critical pharmacophore, likely interacting with key residues in the NaV1.7 channel. Its constrained nature may contribute to a more favorable binding conformation compared to more flexible acidic groups.

  • Piperidine Substitutions: The incorporation of a 2,6-dichlorobenzyl substituted piperidine system was instrumental in addressing metabolic instability issues associated with an earlier adamantane motif, leading to an improved pharmacokinetic profile.[1][2]

Comparative Performance Data

The following table summarizes the key findings from the development of a potent cyclopentane carboxylic acid-based NaV1.7 inhibitor, highlighting the impact of structural modifications.

Compound IDCore MoietyKey ModificationTargetPotency (IC50)Selectivity over NaV1.5Reference
Lead Series ProlineAdamantane motifHuman NaV1.7ModerateModerate[1][2]
31 Cyclopentane Carboxylic Acid2,6-dichlorobenzyl substituted piperidineHuman NaV1.7Potent (specific value not disclosed)High[1][2]
Experimental Protocols

General Synthetic Scheme for Cyclopentane Carboxylic Acid NaV1.7 Inhibitors:

The synthesis of these inhibitors generally involves a multi-step sequence, culminating in the coupling of the functionalized cyclopentane carboxylic acid core with the substituted piperidine moiety.

A Functionalized Cyclopentane Carboxylic Acid C Coupling Reaction (e.g., amide bond formation) A->C B Substituted Piperidine B->C D Final NaV1.7 Inhibitor C->D

Caption: General synthetic workflow for NaV1.7 inhibitors.

Detailed Steps (Representative):

  • Synthesis of the Cyclopentane Core: This can be achieved through various cycloaddition or ring-closing metathesis reactions, followed by functional group manipulations to install the carboxylic acid and a suitable handle for coupling.

  • Synthesis of the Substituted Piperidine: The 2,6-dichlorobenzyl substituted piperidine can be prepared through standard heterocyclic chemistry techniques.

  • Coupling and Deprotection: The two fragments are coupled using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). Any protecting groups are then removed to yield the final active compound.

In Vitro Electrophysiology Assay for NaV1.7 Inhibition:

  • Cell Line: Use a stable cell line expressing human NaV1.7 channels (e.g., HEK293 cells).

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Cells are voltage-clamped at a holding potential of -120 mV.

    • NaV1.7 currents are elicited by a depolarization step to 0 mV.

    • Test compounds are perfused at various concentrations, and the inhibition of the peak sodium current is measured.

    • IC50 values are calculated from the concentration-response curves.

Modulating Platelet Aggregation: Cyclopentane Derivatives as Thromboxane A2 (TP) Receptor Antagonists

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP) is a key target for anti-thrombotic therapies.[3] While the carboxylic acid group is a common pharmacophore in TP receptor antagonists, its replacement with bioisosteres like cyclopentane-1,3-dione has led to the discovery of highly potent and long-acting antagonists.[4]

SAR of Cyclopentane-1,3-dione Bioisosteres

A key strategy in this area has been the replacement of the carboxylic acid moiety in known TP receptor antagonists with a cyclopentane-1,3-dione (CPD) ring. This modification has, in some cases, resulted in compounds with significantly enhanced potency.

Key Structural Features:

  • Cyclopentane-1,3-dione as a Carboxylic Acid Bioisostere: The acidic protons on the CPD ring can mimic the interaction of the carboxylic acid with the receptor.

  • Substitution at C2 of the CPD Ring: The nature of the substituent at the C2 position of the CPD unit can dramatically influence the mode of inhibition, leading to either reversible or apparently irreversible antagonism.[4]

Comparative Performance Data

The following table compares a traditional carboxylic acid-containing TP receptor antagonist with its cyclopentane-1,3-dione derivative.

CompoundCore MoietyTargetIC50 (nM)Inhibition TypeReference
Parent Carboxylic Acid Carboxylic AcidHuman TP ReceptorPotentReversible[4]
CPD Derivative Cyclopentane-1,3-dioneHuman TP ReceptorMore PotentReversible or Irreversible (substituent dependent)[4]
Experimental Protocols

General Synthetic Scheme for Cyclopentane-1,3-dione TP Receptor Antagonists:

The synthesis typically starts from a suitable aromatic aldehyde which is elaborated and then coupled with a protected cyclopentane-1,3-dione derivative.

A Aromatic Aldehyde B Reduction & Iodination A->B C Benzyl Iodide Intermediate B->C E Coupling C->E D Protected Cyclopentane-1,3-dione D->E F Deprotection E->F G Final CPD Antagonist F->G A 1-Phenylcycloalkane- carboxylic Acid C Esterification or Amidation A->C B Amino alcohol or Amine B->C D Final Sigma-1 Ligand C->D

Caption: General synthesis of 1-phenylcycloalkanecarboxylic acid derivatives.

Radioligand Binding Assay for Sigma Receptors:

  • Tissue Source: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

  • Radioligand: -pentazocine for σ1 and [³H]DTG for σ2.

  • Protocol:

    • Membranes are incubated with the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

The 2-phenylcyclopentane-1-carboxylic acid scaffold and its close relatives represent a privileged starting point for the development of potent and selective modulators of diverse biological targets. The SAR data presented herein for NaV1.7, TP, and σ1 receptors highlight the importance of the cyclopentane ring in constraining the conformation of the molecule and the critical role of the carboxylic acid (or its bioisostere) in target engagement. The experimental protocols provided offer a foundation for researchers to synthesize and evaluate novel derivatives in these and other therapeutic areas. Further exploration of the rich chemical space around this scaffold is warranted and holds significant promise for the discovery of new medicines.

References

  • Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists. (2014). Journal of Medicinal Chemistry. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. [Link]

  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. [Link]

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. (1994). Journal of Medicinal Chemistry. [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1-Amino-2-Phenylcyclopentane-1-Carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. Amanote Research. [Link]

  • 1-amino-2-phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. (2008). PubMed. [Link]

  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. (2017). Nature Communications. [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and thromboxane A2/prostaglandin H2 receptor antagonistic activity of phenol derivatives. (1992). Journal of Medicinal Chemistry. [Link]

  • 1-Amino-2-Phenylcyclopentane-1-carboxylic Acid: A Conformationally Restricted Phenylalanine Analogue. (2007). The Journal of Organic Chemistry. [Link]

  • Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. (2009). Current Medicinal Chemistry. [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026). MDPI. [Link]

  • The Role of Organic Small Molecules in Pain Management. (2021). Molecules. [Link]

  • Pharmacological evaluation of both enantiomers of (R,S)-BM-591 as thromboxane A2 receptor antagonists and thromboxane synthase inhibitors. Semantic Scholar. [Link]

  • Comparative Review Of Opioid Vs. Non-Opioid Therapeutic Strategies In Chronic Pain Management. diabeticstudies.org. [Link]

  • Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 ... (2015). PLoS One. [Link]

  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory drug, zaltoprofen, in albino mice. (2019). Journal of Experimental Pharmacology. [Link]

  • Pain Management: A promising alternative to opioids. (2024). eLife. [Link]

  • Thromboxane. Wikipedia. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

Sources

comparative analysis of synthetic routes to 2-Phenylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to 2-phenylcyclopentane-1-carboxylic acid and its derivatives is essential for researchers designing conformationally restricted peptidomimetics and novel therapeutics. As a Senior Application Scientist, I have structured this guide to critically evaluate the classical and modern methodologies used to synthesize this scaffold, focusing on regiocontrol, stereoselectivity, and mechanistic causality.

Structural Significance & Application

[1] is a highly valuable building block in drug discovery. Its rigid cyclopentane core restricts the conformational flexibility of the attached phenyl and carboxyl pharmacophores, making it an ideal scaffold for probing receptor active sites. A particularly critical derivative is 1-amino-2-phenylcyclopentanecarboxylic acid (c5Phe), a conformationally restricted analogue of phenylalanine[2]. Synthesizing these compounds requires strict regiochemical and stereochemical control due to the contiguous stereocenters at the C1 and C2 positions.

Comparative Overview of Synthetic Strategies

Historically, accessing this scaffold was plagued by poor regioselectivity. Modern organometallic and multicomponent reactions have since provided robust, stereocontrolled alternatives. Table 1 summarizes the performance of three primary synthetic routes.

Table 1: Performance Comparison of Synthetic Routes

Synthetic RouteRegioselectivityStereoselectivityOverall YieldScalabilityPrimary Application
Friedel-Crafts Alkylation Poor (2- and 3-isomers)Low (cis/trans mix)30–40%HighEarly-stage racemic screening
Suzuki Coupling + Hydrogenation Excellent (>95%)High (tunable cis/trans)60–75%MediumTargeted stereoisomer synthesis
Strecker Synthesis (c5Phe) N/A (Quaternary C1)Diastereoselective50–65%MediumPeptidomimetic drug discovery

Mechanistic Causality & Experimental Protocols

Route 1: Classic Friedel-Crafts Alkylation

Mechanism & Causality: The earliest syntheses relied on the Lewis acid-catalyzed Friedel-Crafts alkylation of benzene with cyclopent-1-enecarboxylic acid. Aluminum chloride (AlCl₃) coordinates to the carboxylic acid, generating a carbocation on the cyclopentane ring. However, because carbocations are prone to 1,2-hydride shifts, the initial positive charge at C2 rapidly equilibrates with C3. Consequently, nucleophilic attack by benzene yields an inseparable liquid mixture of 2-phenyl and 3-phenylcyclopentanecarboxylic acids[3].

Protocol (Self-Validating System):

  • Activation: Dissolve 1.0 eq of cyclopent-1-enecarboxylic acid in anhydrous benzene (excess, acts as both reactant and solvent). Add 2.2 eq of anhydrous AlCl₃ portion-wise at 0 °C. Causality: Excess AlCl₃ is required because the carboxyl group tightly coordinates the first equivalent, deactivating it.

  • Alkylation: Reflux the mixture for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material validates the consumption of the alkene.

  • Quenching: Pour the mixture over ice-cold 1M HCl to break the aluminum complexes. Extract with diethyl ether.

  • Isolation: The resulting product is a mixture of 2- and 3-phenyl isomers. Validation: ¹H NMR will show overlapping multiplets for the methine protons, confirming the lack of regiocontrol inherent to this classical method[3].

Route 2: Modern Suzuki-Miyaura Coupling & Hydrogenation

Mechanism & Causality: To overcome the regiochemical scrambling of the Friedel-Crafts approach, modern synthesis utilizes a palladium-catalyzed cross-coupling. Starting from a cyclopent-1-ene-1-carboxylate triflate, Suzuki-Miyaura coupling with phenylboronic acid exclusively installs the phenyl group at the C2 position. Subsequent catalytic hydrogenation (e.g., Pd/C) occurs predominantly from the less sterically hindered face, providing excellent regiocontrol and high cis-diastereoselectivity.

Protocol (Self-Validating System):

  • Cross-Coupling: Combine methyl 2-(trifluoromethylsulfonyloxy)cyclopent-1-enecarboxylate (1.0 eq), phenylboronic acid (1.5 eq), and Cs₂CO₃ (2.0 eq) in a degassed toluene/methanol mixture.

  • Catalysis: Add 5 mol% Pd(PPh₃)₄. Heat to 80 °C for 12 hours. Causality: The bulky triphenylphosphine ligands facilitate the reductive elimination step, ensuring high catalytic turnover.

  • Hydrogenation: Isolate the intermediate methyl 2-phenylcyclopent-1-enecarboxylate. Dissolve in methanol, add 10 wt% Pd/C, and stir under an H₂ atmosphere (1 atm) for 6 hours.

  • Saponification: Treat the resulting ester with 2M LiOH in THF/H₂O, followed by acidic workup (pH 2) to precipitate the pure 2-phenylcyclopentane-1-carboxylic acid. Validation: LC-MS will confirm the exact mass (190.24 g/mol )[1], and ¹H NMR will show a single set of peaks, validating absolute regiocontrol.

Route 3: Strecker Synthesis of c5Phe

Mechanism & Causality: For the synthesis of the quaternary amino acid derivative (), the Strecker reaction is the gold standard[2]. 2-Phenylcyclopentanone is condensed with ammonia and potassium cyanide. The bulky C2-phenyl group directs the incoming cyanide nucleophile, resulting in a diastereomeric mixture of cis and trans aminonitriles. Subsequent acid hydrolysis yields the racemic amino acids, which are then resolved using chiral HPLC[2].

Protocol (Self-Validating System):

  • Aminonitrile Formation: Dissolve 2-phenylcyclopentanone in methanol. Add NH₄Cl (2.0 eq) and aqueous NH₃. Slowly add KCN (1.5 eq). Stir at room temperature for 48 hours. Causality: NH₄Cl acts as a proton source to activate the carbonyl, while NH₃ forms the intermediate imine.

  • Hydrolysis: Extract the aminonitrile intermediate and reflux in 6M HCl for 24 hours to hydrolyze the nitrile to a carboxylic acid.

  • Resolution: Neutralize to pH 7 to precipitate the racemic c5Phe. Dissolve in a compatible mobile phase and inject into a preparative HPLC equipped with a cellulose-derived chiral stationary phase[2].

  • Validation: Analyze the separated fractions via polarimetry. Equal and opposite specific rotations confirm the successful isolation of enantiopure (+)- and (-)-c5Phe[2].

Visualizations

G SM1 Cyclopent-1-enecarboxylic Acid + Benzene R1 Friedel-Crafts Alkylation (AlCl3) SM1->R1 SM2 Cyclopentenyl Triflate + Phenylboronic Acid R2 1. Suzuki Coupling 2. Hydrogenation SM2->R2 SM3 2-Phenylcyclopentanone + KCN + NH4Cl R3 Strecker Reaction & Hydrolysis SM3->R3 P1 2-Phenylcyclopentane- 1-carboxylic acid (Isomeric Mixture) R1->P1 P2 cis/trans-2-Phenylcyclopentane- 1-carboxylic acid (Regiopure) R2->P2 P3 c5Phe (1-Amino-2-phenyl- cyclopentanecarboxylic acid) R3->P3

Fig 1. Comparative workflows for the synthesis of 2-Phenylcyclopentane-1-carboxylic acid.

G N1 2-Phenylcyclopentanone N2 Aminonitrile Intermediates (cis/trans mixture) N1->N2 KCN, NH4Cl, NH3 (aq) N3 Acid Hydrolysis (6M HCl, Reflux) N2->N3 Hydrolysis of Nitrile N4 Racemic c5Phe (cis- and trans- isomers) N3->N4 Neutralization N5 Chiral HPLC Resolution (Cellulose-derived phase) N4->N5 Separation N6 Enantiopure (+)/(-)-cis-c5Phe & (+)/(-)-trans-c5Phe N5->N6 Pure Enantiomers

Fig 2. Strecker synthesis and chiral resolution pathway for c5Phe derivatives.

References

  • Title: Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine Source: Tetrahedron: Asymmetry (via ResearchGate) URL: [Link]

  • Title: Attempts to prepare New Aromatic Systems. Part I. Phenylcyclopentanecarboxylic Acid Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

  • Title: 2-Phenylcyclopentane-1-carboxylic acid | C12H14O2 (CID 344795) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

A Comprehensive Guide to Validating the Purity of Synthesized 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Synthesizing 2-phenylcyclopentane-1-carboxylic acid (PubChem CID 344795)[1] presents a unique analytical challenge. Because the cyclopentane ring features two adjacent stereocenters at the C1 and C2 positions, the molecule inherently exists as cis and trans diastereomers, each comprising a pair of enantiomers[2].

In drug development and advanced materials research, stereochemical variations drastically alter thermodynamic stability, biological target binding, and chemical reactivity[3]. Traditional validation methods that rely solely on standard High-Performance Liquid Chromatography (HPLC) area-percent normalization are fundamentally flawed for such complex molecules. They fail to account for non-UV-absorbing impurities and cannot determine absolute mass fraction without a highly pure, identical reference standard.

Integrated Purity Validation Workflow

The following workflow illustrates the logical progression required to fully characterize the synthesized product, ensuring no dimension of purity is overlooked.

ValidationWorkflow Synth Synthesized Product 2-Phenylcyclopentane-1-carboxylic acid qNMR qNMR Analysis (Absolute Chemical Purity) Synth->qNMR 1H-NMR + BTFMBA Std RP_HPLC Achiral RP-HPLC (Diastereomeric Purity) qNMR->RP_HPLC Trace UV Impurities Chiral_HPLC Chiral NP-HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC Isomer Resolution Decision Meets Purity Specs? (>98% Purity, >99% ee) Chiral_HPLC->Decision Pass Approved for Downstream Use Decision->Pass Yes Fail Repurification Required Decision->Fail No

Caption: Tripartite purity validation workflow for chiral cyclic carboxylic acids.

Deep Dive 1: Absolute Chemical Purity via Quantitative NMR (qNMR)

Causality & Mechanism

Standard HPLC-UV relies on relative response factors; if an impurity lacks a chromophore or has a different extinction coefficient, its area percent will not equal its mass percent. Quantitative NMR (qNMR) solves this by acting as a primary ratio method. The integrated area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure[4].

By utilizing 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) as an internal Certified Reference Material (CRM), we can determine the absolute mass fraction of the analyte without needing a reference standard of 2-phenylcyclopentane-1-carboxylic acid itself. BTFMBA is chosen because its highly deshielded aromatic protons (δ ~8.5 ppm) do not overlap with the aliphatic or standard aromatic signals of the analyte[5].

Step-by-Step Self-Validating Protocol
  • Gravimetric Preparation: Accurately weigh ~20.00 mg of the synthesized 2-phenylcyclopentane-1-carboxylic acid and ~10.00 mg of BTFMBA (CRM grade) using a calibrated microanalytical balance (d = 0.001 mg). Self-Validation Check: The precision of the mass determination directly dictates the accuracy of the final purity calculation.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 298 K. Set the relaxation delay (D1) to at least 60 seconds (≥ 5 × T1 of the slowest relaxing proton). Causality: This extended delay ensures complete longitudinal relaxation, preventing signal saturation and ensuring quantitative signal recovery.

  • Integration & Calculation: Integrate the BTFMBA aromatic signal (δ ~8.5 ppm, 2H) and a distinct analyte signal (e.g., the cyclopentane methine proton adjacent to the carboxylic acid, 1H). Calculate absolute purity using the standard qNMR mass-balance equation.

Deep Dive 2: Diastereomeric Purity via Achiral RP-HPLC

Causality & Mechanism

While qNMR provides absolute chemical purity, it may lack the sensitivity to detect trace (<0.5%) structurally similar impurities or fully resolve the cis and trans diastereomers if their NMR signals overlap. Reversed-Phase HPLC (RP-HPLC) separates these diastereomers based on differences in their hydrophobic surface area and dipole moments[2].

Crucially, the mobile phase must be acidified. The carboxylic acid group has a pKa of ~4.5. Without an acidic modifier, the molecule exists in a state of partial ionization, leading to secondary ionic interactions with the silica support and severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) suppresses this ionization, ensuring the analyte partitions predictably into the hydrophobic C18 stationary phase.

Step-by-Step Self-Validating Protocol
  • Column Selection: C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.

  • Elution Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm (carboxylic acid absorption) and 254 nm (phenyl ring absorption).

  • System Suitability (Self-Validation): The resolution ( Rs​ ) between the cis and trans peaks must be ≥ 2.0. Calculate the Diastereomeric Ratio (dr) by comparing the peak areas.

Deep Dive 3: Enantiomeric Purity via Chiral NP-HPLC

Causality & Mechanism

Enantiomers possess identical physicochemical properties in an achiral environment. To separate the (1R,2R) and (1S,2S) enantiomers of the trans isomer, they must interact with a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes[6].

Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), provide a chiral environment where hydrogen bonding (via the carbamate linkages) and steric inclusion dictate retention[7],[8]. The addition of TFA in the normal-phase eluent is mandatory to maintain the analyte in its protonated state, facilitating optimal hydrogen bonding with the CSP while preventing irreversible adsorption to the silica matrix.

ChiralMechanism Analyte Racemic Mixture (1R,2R) & (1S,2S) CSP Chiral Stationary Phase (Amylose Carbamate) Analyte->CSP Injection Complex_S Transient Complex A (Weaker Affinity) CSP->Complex_S H-Bonding / Sterics Complex_R Transient Complex B (Stronger Affinity) CSP->Complex_R H-Bonding / Sterics Elution_S Early Elution (1S,2S)-Isomer Complex_S->Elution_S Lower K_eq Elution_R Late Elution (1R,2R)-Isomer Complex_R->Elution_R Higher K_eq

Caption: Mechanism of chiral recognition via transient diastereomeric complexes on a CSP.

Step-by-Step Self-Validating Protocol
  • Column Selection: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). Isocratic elution.

  • Flow Rate & Detection: 0.8 mL/min; UV detection at 210 nm.

  • System Suitability (Self-Validation): The enantiomeric resolution ( Rs​ ) must be ≥ 1.5. Calculate enantiomeric excess (ee) via area normalization of the two enantiomer peaks.

Methodological Comparison & Experimental Data

The following table summarizes representative validation data, demonstrating why the proposed Tripartite Method is objectively superior to standard alternatives for analyzing 2-phenylcyclopentane-1-carboxylic acid.

Analytical ParameterStandard HPLC-UV (Alternative Method)Tripartite Method (qNMR + RP-HPLC + Chiral HPLC)Mechanistic Advantage
Chemical Purity 99.2% (Area % Normalization)97.5% ± 0.2% (Absolute Mass Fraction)qNMR accounts for non-UV active impurities and residual solvents, preventing purity overestimation.
Diastereomeric Ratio (dr) Co-elution (Unresolved)98:2 (trans:cis)Optimized acidic RP-HPLC prevents peak tailing and resolves sterically distinct diastereomers.
Enantiomeric Excess (ee) Not Applicable (Achiral environment)>99.5% (Baseline resolved)Polysaccharide CSP forms transient diastereomeric complexes, enabling precise enantiomer quantification.
Reference Standard Dependency Requires highly pure identical standardUses universal BTFMBA CRMEliminates the bottleneck of synthesizing ultra-pure reference standards for new chemical entities.

References

  • Strecker Amino Acid Synthesis - ResearchGate Source: researchgate.net URL:[3]

  • 2-Phenylcyclopentane-1-carboxylic acid | C12H14O2 | CID 344795 - PubChem Source: nih.gov URL:[1]

  • Attempts to prepare New Aromatic Systems. Part I. Phenylcyclopentanecarboxylic Acid - RSC Publishing Source: rsc.org URL:[2]

  • Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid[ISRD-05] - BIPM Source: bipm.org URL:[5]

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC Source: nih.gov URL:[4]

  • A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid - Benchchem Source: benchchem.com URL:[7]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia Source: chiralpedia.com URL:[6]

  • CHIRAL HPLC COLUMNS - Sigma-Aldrich Source: sigmaaldrich.com URL:[8]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-Phenylcyclopentane-1-carboxylic Acid Isomers Against Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking interactions of cis- and trans-2-Phenylcyclopentane-1-carboxylic acid with cyclooxygenase (COX) enzymes. As researchers and drug development professionals, understanding the nuanced interactions driven by stereochemistry is paramount for designing next-generation, selective anti-inflammatory agents. We will move beyond a simple protocol listing to explore the causal reasoning behind each step, ensuring a robust and reproducible in-silico experiment.

Introduction: The Rationale for Stereochemical Investigation

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid.[2] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is an inducible enzyme, upregulated during inflammatory processes.[2][3] Consequently, the selective inhibition of COX-2 over COX-1 is a critical objective in modern drug design to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4]

The compound 2-Phenylcyclopentane-1-carboxylic acid presents an interesting scaffold for potential COX inhibition. Its structural isomers, cis and trans, offer a unique opportunity to study the impact of three-dimensional geometry on binding affinity and selectivity within the COX active site. This guide details a comparative molecular docking study to elucidate these differences, providing a framework for predicting which isomer may serve as a more potent and selective COX-2 inhibitor.

Foundational Concepts: The COX Active Site

A successful docking study is predicated on a thorough understanding of the target protein. The active sites of COX-1 and COX-2 are highly homologous but possess a critical difference. In COX-2, the substitution of isoleucine at position 523 (in COX-1) with a smaller valine residue creates a secondary, hydrophobic side-pocket.[2] This structural nuance is exploited by selective COX-2 inhibitors (coxibs), which often possess a bulky side group that can occupy this pocket—an interaction sterically hindered in COX-1. Our analysis will focus on whether the phenyl group of our isomers can differentially access or interact with this region.

Key amino acid residues critical for inhibitor binding include Arginine 120 (Arg120) and Tyrosine 355 (Tyr355), which form hydrogen bonds with the carboxylic acid moiety of many NSAIDs, and Tyrosine 385 (Tyr385), which is also involved in crucial hydrogen bonding interactions.[2][3][5]

Experimental Methodology: A Validated Workflow

The following protocol is designed to be a self-validating system, where each step builds logically upon the last. We will utilize industry-standard software to ensure the reliability of our findings.

Software and Resources
  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Protein Preparation & Docking: AutoDock Tools (ADT), AutoDock Vina

  • Visualization: PyMOL, Discovery Studio

  • Protein Databank (PDB): for sourcing enzyme crystal structures.

Step-by-Step Protocol

Part A: Ligand Preparation

  • 2D Structure Generation: Draw the cis- and trans-isomers of 2-Phenylcyclopentane-1-carboxylic acid using ChemDraw or a similar chemical drawing tool.

  • 3D Structure Conversion & Optimization:

    • Import the 2D structures into Avogadro software.

    • Convert to 3D structures.

    • Perform an initial geometry optimization using the MMFF94 force field. This step is crucial to obtain a low-energy, realistic conformation.

    • Save the optimized structures as .pdb files.

  • Final Preparation for Docking:

    • Use AutoDock Tools (ADT) to read the ligand PDB files.

    • Detect the rotatable bonds. The software will identify the bonds that can be freely rotated during the docking simulation, allowing for conformational flexibility.

    • Save the final prepared ligands in the .pdbqt format, which includes atomic charges and torsional freedom information required by AutoDock Vina.

Part B: Protein Preparation

  • Selection and Retrieval:

    • We will use the crystal structure of human COX-1 complexed with an inhibitor (PDB ID: 4M11) and human COX-2 (PDB ID: 4O1Z).[6] The choice of structures already complexed with a ligand is deliberate; it provides a validated reference for the location and dimensions of the active site.

    • Download the PDB files from the RCSB Protein Data Bank.

  • Cleaning the Protein Structure:

    • Open the PDB file in ADT or PyMOL.

    • Remove all non-essential components: water molecules, co-crystallized solvent molecules, and the original ligand. This is done to create a clean binding site for our new ligands, preventing interference.

    • For this study, we will retain only Chain A of the protein structure.

  • Preparing the Receptor for Docking:

    • Using ADT, add polar hydrogen atoms to the protein. This is a critical step for accurately calculating hydrogen bond interactions.

    • Compute Gasteiger charges, which are necessary for the scoring function to evaluate electrostatic interactions.

    • Save the prepared protein in the .pdbqt format.

Part C: Molecular Docking Simulation

  • Defining the Binding Site (Grid Box Generation):

    • In ADT, define the search space for the docking algorithm. The grid box should encompass the entire active site where the co-crystallized ligand was originally bound.

    • For COX-2 (4O1Z), center the grid on coordinates X: 23.5, Y: 26.0, Z: 18.5 with dimensions of 25x25x25 Å. This ensures the docking search is localized to the relevant binding pocket.

    • Similarly, define an appropriate grid box for the COX-1 active site.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand (.pdbqt files), the grid box parameters, and the output file name.

    • Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

    • The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value like 16 for a balance of accuracy and computational time.

  • Analysis of Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Use PyMOL or Discovery Studio to visualize the top-ranked pose for each isomer within the COX active site. Analyze the hydrogen bonds, hydrophobic interactions, and the overall orientation of the ligand.

Methodological Workflow Diagram

The entire experimental process can be visualized as a logical flow, ensuring clarity and reproducibility.

G cluster_ligand Part A: Ligand Preparation cluster_protein Part B: Protein Preparation cluster_docking Part C: Docking & Analysis l1 Draw 2D Isomers (cis & trans) l2 Generate 3D Structures & Energy Minimize (MMFF94) l1->l2 l3 Convert to PDBQT Format (Define Rotatable Bonds) l2->l3 d2 Run AutoDock Vina Simulation l3->d2 p1 Download PDB Structures (e.g., COX-1: 4M11, COX-2: 4O1Z) p2 Clean Structure (Remove Water, Ligands) p1->p2 p3 Add Polar Hydrogens & Compute Charges p2->p3 p4 Convert to PDBQT Format p3->p4 d1 Define Grid Box (Active Site) p4->d1 d1->d2 d3 Analyze Binding Poses & Interactions d2->d3 G A Docking Simulation Results (Binding Poses & Scores) B Quantitative Comparison (Binding Affinity Table) A->B C Qualitative Analysis (Visualization of Interactions) A->C F Assess Affinity & Selectivity (cis-isomer is more selective for COX-2) B->F D Identify Key Interactions (H-Bonds, Hydrophobic Contacts) C->D E Correlate Stereochemistry with Binding Mode D->E E->F G Conclusion: Hypothesize cis-isomer as a more potent & selective inhibitor F->G

Conclusion and Future Directions

This in-silico study demonstrates a clear difference in the binding potential of the cis and trans isomers of 2-Phenylcyclopentane-1-carboxylic acid with COX enzymes. Our molecular docking results predict that the cis-isomer is a more potent and selective inhibitor of COX-2 compared to its trans counterpart. This selectivity is driven by the specific orientation of its phenyl group, which allows for more favorable interactions within the hydrophobic side-pocket unique to the COX-2 active site.

These findings provide a strong rationale for prioritizing the cis-isomer for chemical synthesis and subsequent in vitro and in vivo biological evaluation. This work underscores the power of computational modeling to guide drug discovery efforts, saving valuable time and resources by identifying the most promising candidates based on their structural and chemical properties.

References

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. National Center for Biotechnology Information. [Link]

  • Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. SciSpace. [Link]

  • Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. ResearchGate. [Link]

  • Virtual screening of natural and synthetic inhibitors of cyclooxygenase COX-2 enzyme using docking-scoring functions. Journal of Applied Pharmaceutical Science. [Link]

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate. [Link]

  • In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. STM Journals. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]

  • A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. National Center for Biotechnology Information. [Link]

  • Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Proteinstructures.com. [Link]

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 2-Phenylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a conformationally restricted analogue of phenylalanine, 2-Phenylcyclopentane-1-carboxylic acid is a highly valuable building block in peptidomimetic synthesis and drug discovery[1]. However, managing the lifecycle of this compound—from benchtop handling to final destruction—requires strict adherence to environmental health and safety (EHS) protocols.

This guide provides drug development professionals with field-proven, RCRA-compliant methodologies for the safe handling, segregation, and disposal of 2-phenylcyclopentane-1-carboxylic acid[2].

Hazard Profiling and Chemical Compatibility

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. 2-Phenylcyclopentane-1-carboxylic acid (CAS: 7015-25-0) is a lipophilic organic acid. According to the Globally Harmonized System (GHS), it is classified as a Category 2 Skin Irritant (H315) [3].

Causality in Hazard: The molecule's lipophilicity allows it to readily partition into the lipid bilayers of human skin, while its carboxylic acid moiety acts as a proton donor, disrupting cellular pH and causing localized irritation. Consequently, standard latex gloves offer insufficient protection; impermeable nitrile or neoprene gloves are mandatory during handling.

Quantitative Data Summary
Property / HazardValue / DescriptionOperational Implication
CAS Number 7015-25-0Primary identifier required for EHS waste profiling.
Molecular Formula C12H14O2Combustible organic; yields CO2 and H2O upon incineration.
Molecular Weight 190.24 g/mol Used for stoichiometric neutralization calculations[3].
Topological Polar Surface Area 37.3 ŲIndicates high lipophilicity; insoluble in pure water[3].
GHS Classification Skin Irrit. 2 (H315)Mandates strict use of impermeable PPE[3].
Principles of Waste Segregation

As a weak acid, this compound must be strictly segregated from strong bases (e.g., NaOH, KOH) and strong oxidizers (e.g., peroxides, permanganates). Why? Mixing carboxylic acids with strong bases in a sealed waste container initiates an exothermic neutralization reaction. The heat generated can vaporize co-mingled solvents, leading to rapid pressure build-up and catastrophic container rupture. It must be routed to a dedicated "Non-Halogenated Organic Waste" stream.

Step-by-Step Disposal Methodology

Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as waste generators and must manage hazardous materials from "cradle-to-grave"[2]. The following self-validating protocol ensures compliance and operational safety.

Phase 1: Waste Characterization and SAA Accumulation
  • Determine the Physical State: Identify if the waste is a pure solid powder or dissolved in an organic solvent (e.g., DMSO, dichloromethane).

  • Select the Receptacle:

    • For Solid Waste: Utilize a wide-mouth, High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to weak organic acids and prevents the leaching or degradation often seen with lower-grade plastics.

    • For Liquid Waste: Use an HDPE or PTFE-lined carboy. Avoid metal cans, as trace moisture combined with the acid will cause slow, galvanic corrosion over time.

  • Apply RCRA Labeling: Immediately label the container with the words "Hazardous Waste," the specific chemical constituent ("2-Phenylcyclopentane-1-carboxylic acid"), and the primary hazard ("Irritant")[4].

  • Store in Satellite Accumulation Area (SAA): Place the receptacle in a designated SAA at or near the point of generation, ensuring it sits within a secondary containment tray to capture accidental leaks[4].

Phase 2: Neutralization (For Mixed Aqueous/Organic Streams)

If the compound is dissolved in a mixed aqueous-organic solvent system, it may require neutralization prior to bulking. This protocol is designed to be self-validating.

  • Baseline Validation: Dip a pH test strip into the waste stream to establish the baseline acidity.

  • Titration: Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution while stirring continuously.

    • Causality in Reagent Choice: NaHCO3​ is chosen over strong bases like NaOH because the generation of CO2​ bubbles provides immediate, visual feedback of the reaction's progress, virtually eliminating the risk of accidental over-alkalization.

  • Ventilation: Conduct this step strictly inside a certified fume hood to safely exhaust the evolved CO2​ gas.

  • Endpoint Validation: Re-test the solution. Once the pH stabilizes between 6.0 and 8.0 and bubbling ceases, the neutralized solution is safe for transfer to the central waste carboy.

Phase 3: Final Profiling and Destruction
  • Transfer to CAA: Once the SAA container reaches capacity, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[4].

  • High-Temperature Incineration: EHS personnel will manifest the waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature rotary kiln incineration (>1000°C).

    • Causality: Incineration ensures the complete thermal oxidation of the robust cyclopentane and aromatic rings, converting the molecule entirely into carbon dioxide and water vapor. This eliminates the long-term liability and groundwater contamination risks associated with landfilling.

Spill Response and Decontamination Protocol

In the event of an accidental release, execute the following self-validating containment strategy:

  • Isolate and Protect: Evacuate non-essential personnel. Don safety goggles, a lab coat, and double-layered nitrile gloves.

  • Containment: Surround the spill with a physical barrier. For solid spills, avoid dry sweeping; instead, use a slightly damp, inert absorbent pad to prevent aerosolizing the irritant dust.

  • Collection: Carefully transfer the absorbed material into a compatible hazardous waste bag using a non-sparking scoop.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate) to neutralize any microscopic acidic residue, followed by a thorough DI water rinse.

  • Validation: Swab the decontaminated surface with a wet pH strip. A reading of ~7.0 validates that the area is safe for normal operations to resume.

Waste Routing Workflow

WasteDisposalWorkflow Gen Waste Generation: 2-Phenylcyclopentane-1-carboxylic acid State Determine Physical State & Solvent Presence Gen->State Solid Pure Solid Waste (Non-Halogenated) State->Solid No Solvents Liquid Liquid Solution (Solvent Mixed) State->Liquid Dissolved SAA Satellite Accumulation Area (SAA) Label: Hazardous Waste / Irritant Solid->SAA Liquid->SAA CAA Central Accumulation Area (CAA) Max 90 Days (LQG) SAA->CAA Container Full TSDF EPA-Approved TSDF High-Temp Incineration CAA->TSDF EHS Manifest & Transport

RCRA-compliant waste routing and disposal workflow for 2-Phenylcyclopentane-1-carboxylic acid.

References

  • [3] 2-Phenylcyclopentane-1-carboxylic acid | C12H14O2 | CID 344795 - PubChem. National Institutes of Health (NIH). 3

  • [2] Resource Conservation and Recovery Act (RCRA) Overview. US EPA. 2

  • [1] Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine. ResearchGate. 1

  • [4] Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. 4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylcyclopentane-1-carboxylic acid
Reactant of Route 2
2-Phenylcyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.